molecular formula C11H11NO3 B3021034 (2E)-4-(benzylamino)-4-oxobut-2-enoic acid CAS No. 685543-77-5

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Número de catálogo: B3021034
Número CAS: 685543-77-5
Peso molecular: 205.21 g/mol
Clave InChI: BHWGQIYJCMMSNM-VOTSOKGWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound (2E)-4-(benzylamino)-4-oxobut-2-enoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166479. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2E)-4-(benzylamino)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-(benzylamino)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-4-(benzylamino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWGQIYJCMMSNM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15329-69-8
Record name 4-(benzylamino)-4-oxoisocrotonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. In the absence of directly published experimental spectra for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules. The methodologies for spectral prediction, detailed experimental protocols for NMR acquisition, and a complete analysis of the expected spectral features are provided to serve as a valuable resource for the scientific community.

Introduction: The Significance of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid and the Role of NMR

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid belongs to the class of unsaturated carboxamides, a scaffold of interest in medicinal chemistry and materials science due to its potential for diverse biological activities and applications in polymer chemistry. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in their synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will delve into the predicted ¹H and ¹³C NMR spectral characteristics of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, offering a reasoned and scientifically grounded interpretation of the expected chemical shifts, coupling constants, and signal multiplicities.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. These predictions are derived from the analysis of structurally related compounds, including maleic anhydride, benzylamine, and N-substituted fumaramides, and are supported by established principles of substituent effects in NMR spectroscopy.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (in DMSO-d₆)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a~12.5broad singlet-1H-COOH
H-b~9.2triplet~6.01H-NH-
H-c~7.35-7.20multiplet-5HPhenyl H
H-d~7.10doublet~15.51HOlefinic H
H-e~6.50doublet~15.51HOlefinic H
H-f~4.35doublet~6.02H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (in DMSO-d₆)

SignalPredicted Chemical Shift (δ, ppm)Assignment
C-1~167.5-COOH
C-2~164.0-C=O (amide)
C-3~138.5Phenyl C (quaternary)
C-4~135.0Olefinic CH
C-5~132.0Olefinic CH
C-6~128.5Phenyl CH
C-7~127.2Phenyl CH
C-8~127.0Phenyl CH
C-9~42.5-CH₂-

Scientific Rationale for Spectral Predictions

The prediction of the NMR spectra for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid is grounded in the well-established principles of chemical shift theory and spin-spin coupling, with empirical data from analogous structures providing a robust foundation.

¹H NMR Spectrum Analysis
  • Olefinic Protons (H-d, H-e): The two protons on the carbon-carbon double bond are expected to appear as distinct doublets due to their trans relationship. The characteristic large coupling constant (J ≈ 15.5 Hz) is a hallmark of trans-vicinal coupling in alkenes. Their chemical shifts are predicted to be in the range of 6.5-7.1 ppm. The proton (H-d) adjacent to the carboxylic acid group is expected to be slightly downfield compared to the proton (H-e) adjacent to the amide carbonyl due to the stronger electron-withdrawing effect of the carboxylic acid.

  • Amide Proton (H-b): The amide proton signal is anticipated to be a triplet around 9.2 ppm due to coupling with the adjacent methylene protons (H-f). The chemical shift of amide protons can be sensitive to solvent, temperature, and concentration.

  • Benzyl Group Protons: The five protons of the phenyl ring (H-c) are expected to resonate as a complex multiplet in the aromatic region (7.20-7.35 ppm). The benzylic methylene protons (H-f) will likely appear as a doublet around 4.35 ppm, being coupled to the amide proton (H-b).

  • Carboxylic Acid Proton (H-a): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm in DMSO-d₆.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbons (C-1, C-2): The two carbonyl carbons of the carboxylic acid and the amide are expected to be the most downfield signals in the spectrum, with predicted chemical shifts around 167.5 ppm and 164.0 ppm, respectively.

  • Olefinic Carbons (C-4, C-5): The two sp² hybridized carbons of the double bond are predicted to resonate in the 132-135 ppm range.

  • Aromatic Carbons (C-3, C-6, C-7, C-8): The six carbons of the phenyl ring will appear in the aromatic region (127-139 ppm). The quaternary carbon (C-3) will be a weak signal, while the protonated carbons will be more intense.

  • Benzylic Carbon (C-9): The sp³ hybridized methylene carbon of the benzyl group is expected to have a chemical shift of approximately 42.5 ppm.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, the following experimental protocol is recommended.[4][5]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

NMR Spectrometer Setup and Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

    • Temperature: 298 K.

Visualization of Molecular Structure and Key NMR Relationships

To visually represent the molecular structure and the key through-bond correlations that are fundamental to interpreting the NMR spectra, the following diagrams are provided.

molecular_structure cluster_benzylamino Benzylamino Moiety cluster_butenoic_acid But-2-enoic Acid Moiety N N(b) C9 C9(f) N->C9 C2 C2=O N->C2 Amide Bond C3 C3 C9->C3 C_phenyl Phenyl Ring (c) C5 C5(e) C2->C5 C4 C4(d) C5->C4 J ≈ 15.5 Hz C1 C1=O(a) C4->C1 OH OH C1->OH

Caption: Molecular structure of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid with atom numbering corresponding to the NMR assignments.

experimental_workflow start Start: Purified Compound weigh Weigh Sample (10-100 mg) start->weigh dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire 1H & 13C NMR Spectra transfer->nmr process Process Data (FT, Phasing, Baseline Correction) nmr->process analyze Analyze Spectra & Assign Signals process->analyze end End: Structural Elucidation analyze->end

Sources

Structural Crystallography of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of small organic molecules is a critical bottleneck in rational drug design and materials science. This whitepaper provides an in-depth crystallographic analysis of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (also known as N-benzylfumaramic acid). By contrasting its extended trans geometry with its well-documented cis stereoisomer, (2Z)-4-(benzylamino)-4-oxobut-2-enoic acid (N-benzylmaleamic acid)[1], we elucidate the profound impact of stereochemistry on crystal lattice packing, hydrogen-bonding networks, and physical stability.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we explore the causality behind crystallization techniques and X-ray diffraction (XRD) refinement choices, providing a self-validating framework for researchers isolating and characterizing fumaramic acid derivatives[2].

Conformational Dynamics: The (2E) vs. (2Z) Paradigm

The structural integrity of a crystal lattice is dictated by the minimization of free energy during nucleation. For monoamides of unsaturated dicarboxylic acids, the stereochemistry across the C=C double bond strictly governs the available hydrogen-bonding motifs.

  • (2Z)-Isomer (Cis/Maleamic derivative): The proximity of the carboxylic acid and the amide group allows for a highly stable intramolecular O—H···O hydrogen bond [3]. This internal stabilization satisfies the primary hydrogen bond donors/acceptors, leaving only weak intermolecular N—H···O and C—H···O interactions to link the molecules into 1D chains along the crystallographic b axis[4].

  • (2E)-Isomer (Trans/Fumaramic derivative): The trans geometry sterically prohibits intramolecular hydrogen bonding. Consequently, the molecule is forced to satisfy its hydrogen-bonding potential entirely through intermolecular interactions . This causality leads to a vastly different crystal packing arrangement, typically forming robust 2D sheets or 3D supramolecular networks, which often results in a higher melting point and lower solubility compared to the (2Z)-isomer.

HBond_Network cluster_E (2E)-Isomer (Trans) cluster_Z (2Z)-Isomer (Cis) - Baseline E1 Extended Trans Geometry E2 Steric Prohibition of Intramolecular H-Bonds E1->E2 E3 Extensive Intermolecular N-H···O & O-H···O E2->E3 E4 2D/3D Lattice Packing E3->E4 Z1 Cis Geometry Z2 Intramolecular O-H···O Bond Formation Z1->Z2 Z3 Limited Intermolecular Interactions Z2->Z3 Z4 1D Chain Packing Z3->Z4

Caption: Logical flow mapping stereochemistry to crystal lattice packing in E/Z isomers.

Self-Validating Experimental Protocols

To obtain high-resolution Single-Crystal X-ray Diffraction (SCXRD) data, the crystal must be a pristine, untwinned single domain. The following protocol is a self-validating system: each step contains an internal check to ensure the integrity of the downstream data.

Thermodynamic Crystal Growth

Kinetic precipitation yields powders; thermodynamic control yields single crystals.

Step-by-Step Methodology:

  • Solvent System Selection: Dissolve 50 mg of synthesized (2E)-4-(benzylamino)-4-oxobut-2-enoic acid in 5 mL of an Ethanol/Water (4:1 v/v) mixture.

    • Causality: Ethanol provides the necessary solvation energy for the hydrophobic benzyl ring, while water acts as a highly polar antisolvent. The mixture ensures the solute is near its saturation point at 298 K.

  • Nucleation Suppression (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, causing rapid, multi-domain crystal growth (twinning). Filtration forces the system to rely on slower, homogeneous nucleation.

  • Controlled Evaporation: Seal the vial with a rubber septum and pierce it with a single 21G needle. Place in a vibration-free environment at a constant 298 K.

    • Causality: The narrow gauge of the needle restricts the vapor pressure escape rate, ensuring that the transition from a metastable supersaturated state to the crystalline solid state occurs slowly enough to correct lattice defects during growth.

SCXRD Data Acquisition and Refinement

Once a suitable crystal (approx. 0.30 × 0.20 × 0.10 mm) is harvested, it must be analyzed before solvent loss degrades the lattice.

Step-by-Step Methodology:

  • Mounting: Submerge the crystal in inert Paratone-N oil and mount it on a cryoloop.

    • Causality: The oil acts as a barrier against atmospheric moisture and prevents the evaporation of any co-crystallized solvent, maintaining the integrity of the unit cell.

  • Diffraction & Wavelength Selection: Mount the loop on a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å).

    • Causality: For light-atom organic structures (C, H, N, O), Mo Kα radiation is preferred over Cu Kα because its shorter wavelength minimizes X-ray absorption effects, yielding more accurate intensity data for structural refinement[3].

  • Data Validation (Internal Check): Collect a preliminary set of frames to calculate the internal agreement factor ( Rint​ ).

    • Validation: If Rint​>0.05 , the crystal is likely twinned or cracked. Abort and select a new crystal. A low Rint​ (e.g., 0.022) validates the single-domain nature of the crystal[3].

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXS) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

    • Causality for H-atoms: Because X-rays scatter off electron clouds, hydrogen atoms (having only one electron) scatter weakly. Therefore, non-heteroatom hydrogens are placed in calculated positions and refined using a riding model to prevent artificial distortion of the bond lengths.

SCXRD_Workflow A Synthesis & Purification of (2E)-Isomer B Solvent Selection (EtOH/H2O 4:1) A->B C Thermodynamic Crystallization (Slow Evaporation) B->C D Crystal Mounting (Paratone Oil, Cryoloop) C->D E SCXRD Data Collection (Mo Kα, λ=0.71073 Å) D->E F Structure Solution (Direct Methods / SHELXS) E->F G Anisotropic Refinement (Least-Squares on F², SHELXL) F->G

Caption: Standardized workflow for Single-Crystal X-ray Diffraction of organic small molecules.

Quantitative Data Summarization

To contextualize the structural parameters of the (2E)-isomer, we must compare it against the empirically resolved baseline of the (2Z)-isomer (CCDC Number: 815618)[1]. The table below summarizes the known crystallographic data for the cis isomer and the structurally projected parameters for the trans isomer based on fumaramic packing models.

Crystallographic Parameter(2Z)-Isomer (Empirical Baseline)(2E)-Isomer (Structural Projection)
Chemical Formula C₁₁H₁₁NO₃C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol 205.21 g/mol
Crystal System Monoclinic[3]Monoclinic or Triclinic
Space Group P2₁/c[3]P2₁/c or P-1
Unit Cell Volume ( V ) 1058.4 (4) ų[3]~ 1020 - 1040 ų (Denser packing)
Primary H-Bond Motif Intramolecular O—H···O[3]Intermolecular N—H···O & O—H···O
Lattice Architecture 1D Chains along b axis[4]2D Sheets / 3D Supramolecular Network
Measurement Temp ( T ) 298 K[3]298 K

Note: The denser packing projected for the (2E)-isomer is a direct thermodynamic consequence of its inability to "hide" its hydrogen-bonding functional groups internally, forcing a tighter intermolecular lattice.

Conclusion

The crystallographic resolution of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid highlights the profound mechanistic link between molecular stereochemistry and macroscopic material properties. By understanding that the trans geometry fundamentally alters the hydrogen-bonding landscape—shifting the system from intramolecular stabilization to extensive intermolecular networking—researchers can better predict the solubility, bioavailability, and solid-state stability of fumaramic acid-derived active pharmaceutical ingredients (APIs). Adhering to the self-validating crystallization and XRD protocols outlined above ensures high-fidelity structural data, mitigating the risks of polymorphic contamination during drug development.

References

  • PubChem . N-Benzylmaleamic acid | C11H11NO3 | CID 1549764. National Center for Biotechnology Information. Retrieved March 18, 2026, from[Link]

  • Dong, S.-L., & Cheng, X.-C. (2011) . (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o689. National Library of Medicine (PMC). Retrieved March 18, 2026, from[Link]

  • ResearchGate . (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid (Article PDF). Retrieved March 18, 2026, from[Link]

  • The Journal of Organic Chemistry . An Atom-Economical Approach to Conformationally Constrained Tricyclic Nitrogen Heterocycles via Sequential and Tandem Ugi/Intramolecular Diels−Alder Reaction of Pyrrole. ACS Publications. Retrieved March 18, 2026, from[Link]

Sources

Unraveling the In Vitro Mechanism of Action of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. Given the absence of extensive prior research on this specific molecule, we will deduce a putative mechanism based on its structural characteristics and the known biological activities of related fumaric acid and butenoic acid derivatives. This document will then serve as a detailed experimental roadmap for researchers, scientists, and drug development professionals to investigate and validate this proposed mechanism.

Introduction: A Structurally-Informed Hypothesis

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid belongs to the class of α,β-unsaturated carbonyl compounds. A key feature of this molecule is the presence of an electrophilic double bond conjugated to a carbonyl group, making it a potential Michael acceptor. This structural motif is known to react with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. Such covalent interactions can lead to the inhibition of enzymes and the modulation of signaling pathways.

Furthermore, derivatives of the structurally related fumaric acid have demonstrated a range of biological effects, including immunomodulatory and anticancer activities.[1][2] These effects are often attributed to the modulation of key cellular processes such as the NF-κB signaling pathway and the induction of apoptosis.[2] Some fumaric acid derivatives have also been identified as enzyme inhibitors.[3]

Based on these precedents, we hypothesize that (2E)-4-(benzylamino)-4-oxobut-2-enoic acid exerts its biological effects through the covalent modification of key cellular proteins, leading to enzyme inhibition, disruption of signaling pathways, and ultimately, the induction of apoptosis. This guide outlines a systematic in vitro approach to test this hypothesis.

Part 1: Investigating a Foundation of Cellular Impact - Cytotoxicity and Apoptosis Induction

A crucial initial step in characterizing the mechanism of a novel compound is to determine its effect on cell viability and to ascertain if it induces programmed cell death.

Assessment of Cell Viability and Cytotoxicity

The initial evaluation of the compound's biological activity will be to determine its effect on cell proliferation and viability. This will establish a dose-response relationship and guide the concentration range for subsequent mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Treatment GroupConcentration (µM)Cell Viability (%) at 48h (Hypothetical)
Vehicle Control0100
Compound0.195
Compound180
Compound1055
Compound5020
Compound1005
Elucidating the Mode of Cell Death: Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, a series of assays targeting key hallmarks of programmed cell death should be performed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4][5]

Expected Outcomes:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol: Caspase-3/7 Activity Assay

Caspase activation is a central event in apoptosis.[6]

  • Cell Treatment and Lysis: Treat cells as described above. After treatment, lyse the cells to release cellular contents.

  • Assay Reaction: Add a luminogenic substrate for caspase-3 and caspase-7 to the cell lysate.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the caspase activity.[7]

G cluster_0 Experimental Workflow: Apoptosis Assessment A Cell Treatment with (2E)-4-(benzylamino)-4-oxobut-2-enoic acid B Annexin V/PI Staining A->B D Caspase-3/7 Activity Assay A->D C Flow Cytometry B->C F Data Analysis: Quantification of Apoptosis C->F E Luminescence Measurement D->E E->F

Caption: Workflow for apoptosis assessment.

Part 2: Delving Deeper - Mitochondrial Integrity and Signaling Pathway Modulation

With the mode of cell death established, the subsequent line of inquiry focuses on the upstream events that trigger apoptosis.

Investigating Mitochondrial Involvement

The mitochondrion plays a central role in apoptosis. A decrease in mitochondrial membrane potential (ΔΨm) is an early event in the apoptotic cascade.[6]

Experimental Protocol: TMRM Staining for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[8]

  • Cell Treatment: Treat cells with the compound at various concentrations for a shorter duration (e.g., 6, 12, 24 hours).

  • TMRM Staining: Incubate the cells with a low, non-quenching concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at 37°C.[8]

  • Imaging or Flow Cytometry: Analyze the fluorescence intensity using fluorescence microscopy or flow cytometry. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[9]

Treatment GroupConcentration (µM)Mean TMRM Fluorescence Intensity (Arbitrary Units) (Hypothetical)
Vehicle Control01000
Compound10750
Compound50400
FCCP (Positive Control)10200
Probing Key Signaling Pathways: The NF-κB Connection

The NF-κB pathway is a critical regulator of cell survival and inflammation, and its inhibition can lead to apoptosis. Fumaric acid esters are known to inhibit NF-κB signaling.[2]

Experimental Protocol: Western Blot Analysis of the NF-κB Pathway

Western blotting can be used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.[10][11][12][13]

  • Cell Treatment and Lysis: Treat cells with the compound, with and without a stimulant like TNF-α. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Expected Outcome: Inhibition of TNF-α-induced IκBα phosphorylation and degradation by the compound would suggest an inhibitory effect on the NF-κB pathway.

G cluster_0 Proposed Mechanism of Action Compound (2E)-4-(benzylamino)-4-oxobut-2-enoic acid Target Cysteine Residues in Key Cellular Proteins (e.g., IKK, Caspases) Compound->Target IKK Inhibition of IKK Target->IKK Mito Mitochondrial Dysfunction (Loss of ΔΨm) Target->Mito IkBa Stabilization of IκBα IKK->IkBa prevents phosphorylation NFkB Inhibition of NF-κB Nuclear Translocation IkBa->NFkB Gene Decreased Expression of Anti-apoptotic Genes NFkB->Gene Apoptosis Apoptosis Gene->Apoptosis Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: Proposed signaling pathway for the compound.

Part 3: Investigating Direct Molecular Interactions - Enzyme Inhibition

The presence of the Michael acceptor moiety strongly suggests the potential for direct enzyme inhibition.

General Enzyme Inhibition Screening

A broad screening against a panel of enzymes, particularly those with critical cysteine residues in their active sites, can help identify direct molecular targets.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for specific enzymes.[14][15][16][17]

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its corresponding substrate in an appropriate assay buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[16]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

Considerations for Covalent Inhibition:

  • Time-dependent inhibition: A hallmark of covalent inhibitors is that their inhibitory effect increases with pre-incubation time.

  • Irreversibility: Dialysis or dilution experiments can be performed to assess the reversibility of the inhibition.

Conclusion: Synthesizing a Mechanistic Narrative

The experimental framework outlined in this guide provides a systematic approach to dissecting the in vitro mechanism of action of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. By integrating the data from cytotoxicity, apoptosis, mitochondrial function, signaling pathway, and enzyme inhibition studies, a comprehensive understanding of the compound's molecular and cellular effects can be achieved. This knowledge is paramount for its further development as a potential therapeutic agent. The proposed mechanism, centered on its activity as a Michael acceptor, provides a strong, testable foundation for these investigations.

References

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Zeng, F., Marino, S., & Idris, A. I. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Bone Research Protocols. Springer Protocols.
  • PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • protocols.io. (n.d.). Measuring Mitochondrial Membrane Potential in iNeurons Through Live-Cell TMRM Imaging. Retrieved from [Link]

  • Herold, M. J., et al. (2022). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence.
  • JoVE. (2018, April 18). Assessing Mitochondrial Membrane Potential. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314). Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • ResearchGate. (2012, December 30). In vitro enzymatic assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US5149695A - Fumaric acid derivatives, process for the production thereof and pharmaceutical compositions containing same.
  • Google Patents. (n.d.). WO2016074684A1 - Fumaric acid derivatives for medical use.
  • PubMed. (2017, December 15). Inhibition of tyrosinase by fumaric acid: Integration of inhibition kinetics with computational docking simulations. Retrieved from [Link]

  • Linker, R. A., & Gold, R. (2008). Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis. Perspectives in medicine, 1(1-12), 211–217.
  • ResearchGate. (2014, June 6). (PDF) Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine and benzylamine: Kinetic and theoretical study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 4-ARYL-2-[(2-OXO-1,2-Diphenylethylidene)-Hydrazinyl]-4-Oxobut-2-Enoic-Acid Amides | Request PDF. Retrieved from [Link]

  • PubMed. (2000, January 13). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Retrieved from [Link]

  • ResearchGate. (2016, May 23). (PDF) Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Retrieved from [Link]

  • MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • Howei. (n.d.). CAS 685543-77-5 | (2E)-4-(Benzylamino)-4-oxobut-2-enoic acid. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Retrieved from [Link]

Sources

A Technical Guide to Baseline Cytotoxicity Assays for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting baseline in vitro cytotoxicity assessments of the novel compound, (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It offers a synthesized approach grounded in scientific integrity, explaining the causal logic behind experimental choices and providing self-validating methodologies. We will explore the selection of appropriate cell lines, detail the principles and execution of key cytotoxicity assays—including metabolic and membrane integrity assays—and discuss the critical aspects of data analysis and interpretation. This guide is structured to empower researchers to generate robust and reliable data, forming a solid foundation for further preclinical development of this and other novel chemical entities.

Introduction: Understanding (2E)-4-(benzylamino)-4-oxobut-2-enoic acid in the Context of Cytotoxicity

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid is a derivative of but-2-enoic acid, belonging to a class of compounds that has garnered interest for its potential biological activities. While direct cytotoxic data for this specific molecule is not yet prevalent in public literature, its structural relatives, such as maleamic and maleimide derivatives, have demonstrated anti-tumor and cytotoxic effects. For instance, methoxyphenyl maleamic acid has been shown to enhance the activity of existing cytotoxic drugs, and certain N-triazolyl maleimide derivatives have been evaluated for their toxicity against melanoma cell lines. These precedents underscore the imperative to thoroughly characterize the cytotoxic profile of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

Baseline cytotoxicity assays are the cornerstone of early-stage drug discovery, providing the initial "red flag" assessment of a compound's potential to harm cells. These in vitro tests are fundamental for:

  • Determining a therapeutic window: By comparing the concentration at which a compound elicits a therapeutic effect versus a toxic one.[1]

  • Guiding dose selection for further studies: The half-maximal inhibitory concentration (IC50) value derived from these assays is a key parameter for estimating starting doses in subsequent, more complex studies.[1][2][3]

  • Mechanism of action studies: Initial cytotoxicity data can provide clues about the potential cellular pathways affected by the compound.

This guide will focus on establishing a robust and reproducible workflow for the initial cytotoxic characterization of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

The First Pillar: Strategic Selection of Cell Lines

The choice of cell line is a critical experimental parameter that can significantly influence the outcome and relevance of cytotoxicity data.[4] A multi-faceted approach to cell line selection is recommended to build a comprehensive initial toxicity profile.

2.1. Rationale for a Tiered Cell Line Strategy

A tiered approach, utilizing both cancerous and non-cancerous cell lines, provides a more complete picture of a compound's cytotoxic potential and selectivity.

  • Cancer Cell Lines: Given the potential anti-tumor activity of related compounds, a panel of cancer cell lines from diverse tissue origins is recommended. This allows for the assessment of broad-spectrum cytotoxicity versus selective activity against specific cancer types.

  • Non-Cancerous Cell Lines: The inclusion of "normal" or non-transformed cell lines is crucial for evaluating the compound's general toxicity and predicting potential side effects.[1] Established murine and human fibroblast cell lines are frequently used for this purpose.[5]

2.2. Recommended Cell Line Panel

Cell LineTypeRationale for Inclusion
MCF-7 Human Breast AdenocarcinomaA commonly used, well-characterized epithelial cancer cell line.
A549 Human Lung CarcinomaRepresents a different tissue origin and is widely used in drug screening.
HepG2 Human Hepatocellular CarcinomaImportant for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[6]
L929 Mouse FibroblastA standard cell line for general cytotoxicity testing as per ISO 10993-5 guidelines.[7]
hTERT Gingival Fibroblasts Immortalized Human FibroblastsA relevant normal human cell line, particularly for compounds that might have oral administration routes.[5]

2.3. Cell Culture and Maintenance

Strict adherence to aseptic techniques and standardized cell culture protocols is paramount for data reproducibility. This includes regular monitoring for mycoplasma contamination, using cells within a consistent passage number range, and ensuring logarithmic growth phase at the time of assay.[8][9]

Core Methodologies: A Multi-Parametric Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of cytotoxicity. Therefore, employing a combination of assays that measure different cellular parameters is a scientifically sound strategy. This guide will detail two primary types of assays: those that measure metabolic activity and those that assess cell membrane integrity.

3.1. Metabolic Activity Assays: Gauging the Engine of the Cell

These assays rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.[10] A decrease in this conversion is proportional to the number of viable cells.

The MTT Assay: A Workhorse in Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity.[11]

Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3-5: Assay Execution seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h prepare_compound Prepare serial dilutions of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid treat_cells Add compound to cells prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent (5 mg/mL) incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[13]

  • Compound Preparation: Prepare a stock solution of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid in a suitable solvent, such as DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[8] Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[11]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[12]

The Resazurin (AlamarBlue) Assay: A Fluorescent Alternative

The resazurin assay is another robust method for assessing metabolic activity and cell viability.

Principle: The blue, non-fluorescent dye resazurin is reduced by intracellular redox enzymes in viable cells to the pink, highly fluorescent resorufin.[14][15] The fluorescence intensity is proportional to the number of living cells.

Experimental Workflow: Resazurin Assay

Resazurin_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3-5: Assay Execution seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h prepare_compound Prepare serial dilutions of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid treat_cells Add compound to cells prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_resazurin Add Resazurin (AlamarBlue) reagent incubate_resazurin Incubate for 1-4h add_resazurin->incubate_resazurin read_fluorescence Read fluorescence (Ex/Em: ~560/590 nm) incubate_resazurin->read_fluorescence

Caption: Workflow for the Resazurin (AlamarBlue) assay.

Detailed Protocol: Resazurin Assay

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

  • Resazurin Addition: After the compound incubation period, add resazurin solution to each well to a final concentration of 10% (v/v).[16]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[15][17] The optimal incubation time may need to be determined empirically for each cell line.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[16]

3.2. Membrane Integrity Assays: Detecting Cellular Damage

These assays quantify the leakage of intracellular components into the culture medium, which is a hallmark of cell membrane damage and necrosis.

The Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19] The released LDH activity is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a colored formazan product.[19][20] The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.[20]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Seeding & Treatment cluster_assay Assay Execution seed_and_treat Seed and treat cells as per previous protocols (24-72h) collect_supernatant Collect supernatant from each well transfer_supernatant Transfer supernatant to a new plate collect_supernatant->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubate_ldh Incubate for 30 min at room temp add_reaction_mix->incubate_ldh add_stop_solution Add stop solution incubate_ldh->add_stop_solution read_absorbance_ldh Read absorbance at 490 nm add_stop_solution->read_absorbance_ldh

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 3-5 minutes to pellet any detached cells.[19]

  • Assay Reaction: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.[19]

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.[19]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[19]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[19]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[19]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

4.1. Calculation of Percentage Cell Viability

For metabolic assays (MTT, Resazurin), the percentage of cell viability is calculated as follows:

For the LDH assay, cytotoxicity is calculated based on the LDH release:

4.2. Determining the IC50 Value

The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a compound that causes a 50% reduction in cell viability.[21][22] It is a standard measure of a compound's potency.[1]

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. normalized response - variable slope).

  • IC50 Determination: The software will calculate the IC50 value from the fitted curve.

4.3. Interpretation of Results

  • Potency: A lower IC50 value indicates a more potent compound.[23]

  • Selectivity: Comparing the IC50 values between cancer and normal cell lines provides a selectivity index. A higher selectivity index suggests the compound is more toxic to cancer cells than to normal cells.[1]

  • Time-Dependency: Performing the assays at different time points (e.g., 24, 48, 72 hours) can reveal if the cytotoxic effect is time-dependent.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the generated data, each assay should be a self-validating system.

  • Positive and Negative Controls: Always include a known cytotoxic compound as a positive control (e.g., doxorubicin) and a vehicle control as a negative control.

  • Replicates: Each experimental condition should be performed in at least triplicate to assess variability.[14]

  • Assay Linearity: For each cell line, it is advisable to perform a cell titration experiment to ensure that the assay signal is linear within the range of cell numbers used.

  • Troubleshooting: Be aware of common pitfalls such as compound precipitation, interference with the assay reagents, and edge effects in microplates.[8][9]

Conclusion

This technical guide provides a robust and scientifically sound framework for conducting baseline cytotoxicity assays for the novel compound (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. By employing a multi-parametric approach with carefully selected cell lines and adhering to rigorous experimental design and data analysis, researchers can generate reliable and reproducible data. This initial cytotoxic profile is a critical first step in the drug discovery pipeline, providing essential information to guide future research and development of this and other promising chemical entities.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]

  • Viebahn, C. S., Vinken, M., & Rogiers, V. (2018). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. In Hepatotoxicity: Methods and Protocols (pp. 245-253). Humana Press, New York, NY. [Link]

  • Kamaruzman, N. A., & Alwi, S. S. S. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 263-268. [Link]

  • Broad Institute. (2016). Protocol: Relative Viral Titering with a Resazurin [alamarBlue] Cell Viability Assay. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2015). Analysis of Cell Viability by the alamarBlue Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Allevi. (2022). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

  • Platypus Technologies. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 401–402. [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Retrieved from [Link]

  • Creative Bioarray. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Al-Sammarraie, A., & Abd, A. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Today: Proceedings. [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Test Labs. (2025). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • CD BioSciences. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Creative Bioarray. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Retrieved from [Link]

  • OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The compound (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (commonly known as N-benzylfumaramic acid) is a highly valuable building block in bioconjugation, polymer chemistry, and drug development. While maleamic acids ((2Z)-isomers) are readily synthesized, they are highly pH-sensitive and prone to premature hydrolysis or unwanted cyclization into maleimides under physiological conditions [2]. In contrast, the (2E)-fumaramic acid configuration "locks" the amide bond, rendering it structurally stable and highly desirable for robust linker technologies [4].

As a Senior Application Scientist, I have designed this protocol to address the fundamental challenge of this synthesis: thermodynamic control . Direct synthesis from fumaric acid is inefficient due to poor electrophilicity. Therefore, the optimal field-proven strategy is a two-phase approach:

  • Kinetic Amidation: Rapid, low-temperature ring-opening of maleic anhydride by benzylamine to form the (2Z)-isomer[3].

  • Thermodynamic Isomerization: Catalytic conversion of the (2Z)-isomer to the (2E)-isomer using a nucleophilic catalyst (thiourea) to lower the rotational activation barrier [1].

Workflow MA Maleic Anhydride (Electrophile) NBM N-Benzylmaleamic Acid (Kinetic 2Z-Isomer) MA->NBM Et2O, 0°C Ring-Opening BA Benzylamine (Nucleophile) BA->NBM NBF N-Benzylfumaramic Acid (Thermodynamic 2E-Isomer) NBM->NBF Thiourea, MeSO3H EtOAc, Reflux

Fig 1. Two-step synthetic workflow for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

Reagent Stoichiometry and Properties

To ensure a self-validating and reproducible workflow, all stoichiometric ratios and expected physical properties are summarized below.

Table 1: Stoichiometry and Reaction Parameters (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole / Causality
Maleic Anhydride 98.061.009.81 gHighly reactive electrophile.
Benzylamine 107.151.0010.72 g (10.9 mL)Primary amine nucleophile.
Diethyl Ether 74.12Solvent150 mLNon-polar solvent; forces kinetic product to precipitate.
N-Benzylmaleamic Acid 205.211.00~20.5 g (Yield)Isolated intermediate ((2Z)-isomer).
Thiourea 76.120.050.38 gNucleophilic isomerization catalyst.
Methanesulfonic Acid 96.110.050.48 g (0.32 mL)Acid co-catalyst; activates the enone system.
Ethyl Acetate 88.11Solvent100 mLRefluxing solvent (77°C) for thermal isomerization.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of N-Benzylmaleamic Acid (Kinetic Control)

Objective: Maximize ring-opening amidation while strictly preventing thermal cyclization to N-benzylmaleimide.

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 9.81 g (100 mmol) of maleic anhydride in 150 mL of anhydrous diethyl ether.

  • Temperature Control (Critical): Submerge the flask in an ice-water bath and allow the solution to cool to 0°C. Causality: The amidation reaction is violently exothermic. If the temperature exceeds 25°C, the localized heat will drive premature dehydration, contaminating your yield with N-benzylmaleimide [3].

  • Nucleophilic Addition: Load 10.72 g (100 mmol) of benzylamine into the addition funnel. Add it dropwise over 30–45 minutes under vigorous stirring.

  • Precipitation & Isolation: As the reaction progresses, the (2Z)-isomer (N-benzylmaleamic acid) will rapidly precipitate as a dense white solid. Once addition is complete, stir for an additional 1 hour at room temperature to ensure complete conversion.

  • Filtration: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 50 mL of cold diethyl ether to remove unreacted starting materials. Dry in vacuo. (Expected yield: 92–96%).

Phase 2: Catalytic Isomerization to (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Objective: Overcome the rotational energy barrier of the C=C bond to reach the thermodynamic sink (fumaramic acid) without degrading the molecule.

  • Suspension: In a 250 mL round-bottom flask, suspend 20.5 g (approx. 100 mmol) of the isolated N-benzylmaleamic acid in 100 mL of dry ethyl acetate.

  • Catalyst Addition: Add 0.38 g (5 mmol) of thiourea and 0.32 mL (5 mmol) of anhydrous methanesulfonic acid [1].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~77°C) for 1.5 to 2 hours.

    • Mechanistic Causality: Direct thermal isomerization requires >150°C. By adding thiourea, the catalyst undergoes a reversible conjugate addition into the α,β-unsaturated system (activated by the methanesulfonic acid). This temporarily breaks the π-bond, creating a C-C single bond that rotates freely at just 77°C. Elimination of thiourea subsequently yields the (2E)-isomer.

  • Equilibrium Shift: As the (2E)-isomer forms, it is significantly less soluble in ethyl acetate than the (2Z)-isomer. It will begin to crystallize out of the boiling solvent, driving the reaction equilibrium forward via Le Chatelier's principle.

  • Workup & Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize crystallization. Filter the white crystalline solid. Wash sequentially with 50 mL of cold water (to remove thiourea and acid catalysts) and 20 mL of cold ethyl acetate. Dry thoroughly in a vacuum oven at 50°C overnight.

Mechanism Z (2Z)-Isomer Restricted Rotation Adduct Thiourea Adduct Free C-C Rotation Z->Adduct Nucleophilic Addition E (2E)-Isomer Thermodynamic Sink Adduct->E Elimination (-Thiourea)

Fig 2. Mechanism of thiourea-catalyzed Z-to-E isomerization via transient adduct formation.

System Validation & Analytical Quality Control

A robust protocol must be a self-validating system. Do not proceed to downstream applications without verifying the geometric isomerization via Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The coupling constants ( J ) of the olefinic protons are the definitive diagnostic markers for this synthesis.

Table 2: Analytical Validation Parameters (¹H-NMR in DMSO-d6)

Analytical ParameterPhase 1 Product: (2Z)-IsomerPhase 2 Product: (2E)-IsomerDiagnostic Meaning
Olefinic Protons (δ) ~6.20 – 6.40 ppm~6.60 – 6.90 ppmDownfield shift indicates relief of steric shielding.
Coupling Constant ( J ) J ≈ 12.0 Hz J ≈ 15.5 Hz Critical: The larger J value definitively proves the trans (E) geometry.
Solubility (EtOAc) High / ModerateVery LowAllows for physical separation and equilibrium driving.

Troubleshooting Note: If your ¹H-NMR shows a mixture of doublets at both 6.3 ppm and 6.8 ppm, the isomerization is incomplete. Resuspend the mixture in ethyl acetate, add an additional 0.02 eq of thiourea, and reflux for another hour.

References

  • Process for the conversion of maleic acid derivatives to their corresponding fumaric isomers. US Patent USH645H.
  • Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. ACS Publications.
  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. PMC / National Institutes of Health.
  • Self-stabilizing linker conjugates. European Patent Office (EP2850094B1).

Robust HPLC-UV Method Development for the Quantification of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid (commonly referred to as N -benzylfumaramic acid) is a highly polar, UV-active organic compound characterized by an amide linkage, an α,β -unsaturated carboxylic acid, and a benzyl ring. Developing a reliable High-Performance Liquid Chromatography (HPLC) method for this compound presents unique challenges, primarily due to its susceptibility to photo-isomerization and its highly polar nature.

This application note provides an authoritative, self-validating HPLC-UV protocol designed for researchers and drug development professionals. It details the causality behind every chromatographic parameter, ensuring a stability-indicating method capable of resolving the target analyte from its (2Z)-isomer and hydrolytic degradants.

Chemical Context & Degradation Dynamics

To design a robust analytical method, one must first understand the molecule's vulnerabilities. The target compound contains a trans-alkene (fumarate core). A major analytical liability of fumaric acid derivatives is their susceptibility to photo-induced and thermally-driven isomerization into their cis-counterparts (maleic acid derivatives) [1].

Furthermore, the amide bond is prone to hydrolysis under extreme pH or thermal stress, yielding benzylamine and fumaric acid [2]. A stability-indicating method must successfully resolve the (2E)-target from the (2Z)-impurity, as well as these polar degradants.

G Target (2E)-4-(benzylamino)- 4-oxobut-2-enoic acid (Target) Isomer (2Z)-4-(benzylamino)- 4-oxobut-2-enoic acid (Impurity) Target->Isomer Photo-isomerization Degradant1 Fumaric Acid Target->Degradant1 Hydrolysis (H2O, H+) Degradant2 Benzylamine Target->Degradant2 Hydrolysis (H2O, H+) Isomer->Degradant1 Hydrolysis

Fig 1. Degradation and photo-isomerization pathways of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

Method Development Logic: The Causality of Choices

Standard reversed-phase methods often fail for polar organic acids due to peak tailing and poor retention. Every parameter in this protocol is engineered to counteract specific chemical behaviors of the analyte.

  • Stationary Phase Selection : The high polarity of the carboxylic acid and the basicity of the potential benzylamine degradant demand a column that resists phase collapse in highly aqueous conditions. An RP-Amide (embedded polar group) column is optimal because it provides alternative selectivity, prevents dewetting, and shields basic degradants from secondary silanol interactions [3].

  • Mobile Phase pH Control : The pKa of the carboxylic acid moiety is approximately 3.5. To ensure the analyte remains in its neutral, protonated state (maximizing hydrophobic retention and preventing peak tailing), the mobile phase pH must be maintained at least 1.5 units below the pKa. 0.1% Trifluoroacetic acid (TFA) yields a pH of ~2.0, effectively suppressing ionization.

  • Dual-Wavelength Detection : The conjugated π -system of the fumarate core and the aromatic benzyl ring provide strong chromophores. Detection at 215 nm maximizes sensitivity for the amide/carboxylic acid backbone, while 254 nm ensures specificity for the aromatic ring, aiding in peak purity analysis [4].

Workflow Step1 Sample Preparation (Amber Vials) Step2 Mobile Phase (0.1% TFA, pH 2.0) Step1->Step2 Prevents E/Z Isomerization Step3 Stationary Phase (RP-Amide Column) Step2->Step3 Suppresses Ionization Step4 UV Detection (215 nm & 254 nm) Step3->Step4 Retains Polar Degradants Step5 SST & Quantification (Rs >= 2.0) Step4->Step5 Maximizes Specificity

Fig 2. Logical workflow for HPLC method development demonstrating parameter causality.

Experimental Protocol & Instrument Setup

Chromatographic Conditions

The following parameters form the core of the stability-indicating assay.

Table 1: HPLC Instrument and Method Parameters

ParameterSpecificationScientific Rationale
Column Ascentis Express RP-Amide (100 x 4.6 mm, 2.7 µm)Embedded polar group prevents aqueous phase collapse and improves peak shape.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLowers pH to ~2.0, suppressing carboxylic acid ionization for sharp peaks.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides necessary elution strength for the hydrophobic benzyl ring.
Gradient Profile 0-2 min: 5% B2-12 min: 5% 60% B12-15 min: 60% BInitial highly aqueous hold ensures retention of polar degradants (fumaric acid).
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell particles.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV Diode Array (215 nm and 254 nm)215 nm for maximum sensitivity; 254 nm for aromatic specificity.
Injection Vol 5 µLPrevents volume overload, maintaining high theoretical plate counts.
Self-Validating Sample Preparation

A method is only as reliable as its daily verification. This protocol embeds a self-validating mechanism through strict environmental controls and System Suitability Testing (SST).

Step-by-Step Preparation:

  • Actinic Light Protection : Weigh 10.0 mg of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid reference standard into a 10 mL amber volumetric flask. Causality: Amber glass blocks UV radiation, preventing the artificial photo-isomerization of the (2E)-isomer into the (2Z)-isomer during analysis.

  • Diluent Selection : Dissolve the standard in 2 mL of Methanol (to break crystal lattice), then bring to volume with Mobile Phase A (0.1% TFA in Water). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion.

  • Internal Standard (Optional but Recommended) : Spike the solution with 10 µg/mL of Propylparaben. Causality: Acts as a stable aromatic reference to monitor injection precision and extraction recovery.

  • Filtration : Filter through a 0.22 µm PTFE syringe filter directly into amber HPLC autosampler vials.

System Suitability Test (SST)

Before quantifying unknown samples, the system must prove its resolving power. Inject a "Resolution Mixture" containing both the (2E)-isomer and the (2Z)-isomer (N-benzylmaleamic acid) at 50 µg/mL.

  • Acceptance Criteria 1 : The resolution ( Rs​ ) between the (2E) and (2Z) isomers must be ≥2.0 .

  • Acceptance Criteria 2 : The USP tailing factor ( Tf​ ) for the target (2E) peak must be ≤1.5 .

  • Action: If these criteria fail, the run is automatically invalidated. This ensures quantification is never compromised by peak merging or column degradation.

Method Validation Specifications

To comply with ICH Q2(R1) guidelines for analytical validation, the developed method should meet the quantitative thresholds summarized below.

Table 2: Method Validation Acceptance Criteria

Validation ParameterTested Range / ConditionAcceptance Criteria
Linearity 1.0 µg/mL to 100 µg/mL (6 levels)Correlation coefficient ( R2 ) ≥0.999
LOD / LOQ Signal-to-Noise Ratio EvaluationS/N 3 (LOD) and S/N 10 (LOQ)
Precision (Repeatability) 6 replicate injections at 50 µg/mLRelative Standard Deviation (RSD) 1.5%
Accuracy (Recovery) Spiked matrix at 50%, 100%, 150%98.0% - 102.0% mean recovery
Specificity Forced degradation (Acid, Base, Light)Peak purity angle < purity threshold (via PDA)

References

  • PubChem. "N-Benzylmaleamic acid" (CID 1549764). National Center for Biotechnology Information. Available at:[Link]

  • Lobo, V. T. V., et al. "Kinetic Modeling of Maleic Acid Isomerization to Fumaric Acid Catalyzed by Thiourea Determined by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy". ACS Omega, 2020. Available at:[Link]

  • ASM Journals. "Genetic Engineering Activates Biosynthesis of Aromatic Fumaric Acid Amides in the Human Pathogen Aspergillus fumigatus". Applied and Environmental Microbiology, 2020. Available at:[Link]

Sources

preparing (2E)-4-(benzylamino)-4-oxobut-2-enoic acid stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

[label="Hydrolysis Products\n(Benzylamine + Fumaric/Maleic

Figure 1. Degradation pathways of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid highlighting the necessity of UV protection and anhydrous storage.

Step-by-Step Protocol: Stock Solution Preparation

The following protocol outlines the preparation of a standard 100 mM stock solution .

Workflow A Solid Compound Equilibration B Dissolution in Anhydrous DMSO A->B Add Solvent C Sterile Filtration (0.22 µm PTFE) B->C Vortex/Sonicate D Aliquoting (Amber Vials) C->D Under Hood E Storage (-20°C) D->E Freeze F Dilution in Culture Media E->F Thaw & Dilute (<0.1% DMSO)

Figure 2. Workflow for the preparation, storage, and application of compound stock solutions.

Materials Required:
  • (2E)-4-(benzylamino)-4-oxobut-2-enoic acid powder.

  • Anhydrous, cell-culture grade DMSO (≥99.9% purity)[1].

  • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters.

  • Amber microcentrifuge tubes.

Methodology:
  • Equilibration (Causality: Moisture Prevention): Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Condensation introduces water, which acts as a nucleophile and initiates slow hydrolysis of the amide bond during long-term storage.

  • Weighing & Molarity Calculation: Weigh the required mass. To achieve a 100 mM stock solution, dissolve exactly 20.52 mg of the compound in 1.0 mL of anhydrous DMSO[2].

  • Dissolution (Causality: Aprotic Solvation): Add the DMSO directly to the vial. Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 1-2 minutes. Do not heat the solution, as elevated temperatures can overcome the activation energy barrier for isomerization.

  • Sterile Filtration (Causality: Material Compatibility): Draw the solution into a solvent-resistant glass or polypropylene syringe and pass it through a 0.22 µm PTFE filter. Critical: Do not use Polyethersulfone (PES) or Cellulose Acetate filters, as pure DMSO will dissolve the membrane matrix, releasing toxic extractables into your stock.

  • Aliquoting & Storage (Causality: Photo-protection): Dispense the filtered stock into 10–50 µL single-use aliquots using amber tubes. The amber plastic blocks UV/Vis light, preventing the trans-to-cis photoisomerization that "unlocks" the molecule for degradation[3]. Store immediately at -20°C or -80°C.

Cell Culture Application & Dilution Protocol

When dosing cells, the transition from an aprotic solvent (DMSO) to a highly aqueous environment (culture media) is the most common point of failure.

Methodology:
  • Thawing: Thaw a single amber aliquot at room temperature. Discard any unused portion after the experiment to avoid freeze-thaw degradation.

  • Intermediate Dilution (Optional): If your target assay concentration is ≤1 µM, perform a serial dilution in pure DMSO first. This ensures the volume pipetted into the culture media is large enough to be mechanically accurate (>0.5 µL).

  • Media Addition (Causality: Preventing Micro-precipitation): Pre-warm the cell culture media to 37°C. Add the DMSO stock dropwise while actively swirling the media. Rapid dispersion prevents the localized high concentrations of water-insoluble compound that cause irreversible micro-crystallization.

  • Vehicle Control & Toxicity Limits: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) . Concentrations above this threshold have been shown to alter cell proliferation, induce lysosomal enzyme activity, and artificially suppress cytokine production (e.g., TNF-α, IFN-γ) in sensitive cell lines like peripheral blood mononuclear cells (PBMCs)[4].

Quantitative Dilution Matrix

Use the following table to ensure your final DMSO concentration remains within safe physiological limits for cell culture assays:

Target Assay ConcentrationRecommended Stock ConcentrationVolume of StockVolume of Culture MediaFinal DMSO Concentration
100 µM 100 mM1.0 µL999.0 µL0.1% (v/v) - Max Limit
50 µM 100 mM0.5 µL999.5 µL0.05% (v/v)
10 µM 10 mM1.0 µL999.0 µL0.1% (v/v)
1 µM 1 mM1.0 µL999.0 µL0.1% (v/v)
Self-Validating System Checkpoint

Immediately after dosing the pre-warmed media, observe a 100 µL sample under an inverted phase-contrast microscope at 20X magnification. The complete absence of refractile microcrystals or cloudy precipitates confirms successful aqueous solvation. If crystals are present, the local solubility limit of the compound in that specific media has been exceeded; you must prepare a lower-concentration DMSO intermediate stock and repeat the dilution process.

References

  • Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery ACS Omega (2021). Explains the stability of fumaramic acids and the mechanics of photoisomerization to maleamic acids. URL:[Link]

  • N-Benzylmaleamic acid | C11H11NO3 | CID 1549764 PubChem, National Institutes of Health. Provides foundational physicochemical properties and molecular weight data. URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes National Center for Biotechnology Information (PMC) (2017). Establishes the authoritative limits of DMSO toxicity and transcriptomic alteration in cell culture. URL:[Link]

Sources

The Synthetic Versatility of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid: A Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid , a derivative of maleic acid, is a valuable and versatile precursor in organic synthesis, particularly in the construction of diverse heterocyclic frameworks that are of significant interest to researchers, scientists, and drug development professionals. Its bifunctional nature, possessing a reactive α,β-unsaturated carbonyl system and a carboxylic acid moiety, allows for a range of chemical transformations, making it an attractive starting material for the synthesis of potentially bioactive molecules.

This technical guide provides an in-depth exploration of the applications of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid as a synthetic precursor. We will delve into its preparation, its utility in Michael additions, and its role in the synthesis of key heterocyclic systems such as pyridazinones, with detailed experimental protocols and mechanistic insights.

Synthesis of the Precursor: (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid

The synthesis of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid is a straightforward process that proceeds via the nucleophilic ring-opening of maleic anhydride with benzylamine. This reaction is typically carried out under mild conditions and results in the formation of the corresponding N-substituted maleamic acid.

Synthesis Maleic_Anhydride Maleic Anhydride Reaction Nucleophilic Acyl Substitution Maleic_Anhydride->Reaction Benzylamine Benzylamine Benzylamine->Reaction Solvent Solvent (e.g., Ether, Acetone) Solvent->Reaction Precursor (2E)-4-(benzylamino)-4-oxobut-2-enoic acid Reaction->Precursor

Experimental Protocol: Synthesis of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid

This protocol is adapted from the general procedure for the synthesis of N-alkyl maleamic acids.[1]

Materials:

  • Maleic anhydride

  • Benzylamine

  • Diethyl ether or Acetone (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether or acetone at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add benzylamine (1.0 eq) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

  • The product, (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

Data Presentation:

EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1Maleic anhydrideBenzylamineDiethyl ether0 to RT2>90
2Maleic anhydrideBenzylamineAcetone0 to RT2>90

Application in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds

The presence of the α,β-unsaturated carbonyl system makes (2E)-4-(benzylamino)-4-oxobut-2-enoic acid an excellent Michael acceptor. This reactivity is the cornerstone of its utility in the synthesis of a variety of heterocyclic compounds. Nucleophiles can add to the β-position of the double bond, leading to intermediates that can undergo subsequent cyclization reactions.

Synthesis of Pyridazinone Derivatives

Pyridazinones are a class of heterocyclic compounds known for their diverse biological activities.[2][3] The reaction of β-aroylacrylic acids with hydrazine derivatives is a well-established method for the synthesis of pyridazinones.[4] In a similar fashion, (2E)-4-(benzylamino)-4-oxobut-2-enoic acid can be envisioned to react with hydrazine hydrate to yield the corresponding pyridazinone derivative. Although a direct protocol for the title compound is not available in the cited literature, a reliable protocol can be adapted from the reaction of a closely related substrate, 4-(4-acetoaminophenyl)-4-oxobut-2-enoic acid, which first undergoes aza-Michael addition with benzylamine.[5] The resulting adduct is then cyclized. We can extrapolate that direct cyclization of our title compound with hydrazine is also feasible.

Pyridazinone_Synthesis Precursor (2E)-4-(benzylamino)-4-oxobut-2-enoic acid Reaction Cyclocondensation Precursor->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction Pyridazinone 6-(benzylamino)-4,5-dihydropyridazin-3(2H)-one Reaction->Pyridazinone

The reaction proceeds via an initial Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization through the attack of the second nitrogen atom on the carboxylic acid carbonyl group, with subsequent dehydration to form the stable pyridazinone ring.

This protocol is adapted from the general procedure for the synthesis of pyridazinones from β-aroylacrylic acids.[2]

Materials:

  • (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

  • Hydrazine hydrate

  • Ethanol or Glacial acetic acid

  • Standard laboratory glassware for reflux

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (1.0 eq) in ethanol or glacial acetic acid.

  • To this solution, add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Aza-Michael Addition: Precursor to Substituted Butanoic Acids

As a potent Michael acceptor, (2E)-4-(benzylamino)-4-oxobut-2-enoic acid can react with a variety of nitrogen nucleophiles in an aza-Michael addition. This reaction leads to the formation of 3-substituted-4-(benzylamino)-4-oxobutanoic acids, which are themselves versatile intermediates for further synthetic transformations. A study by El-Hashash et al. demonstrated that a similar β-aroylacrylic acid reacts with benzylamine in dry benzene to yield the corresponding aza-Michael adduct.[5]

Aza_Michael_Addition Precursor (2E)-4-(benzylamino)-4-oxobut-2-enoic acid Reaction Aza-Michael Addition Precursor->Reaction Nucleophile Nitrogen Nucleophile (e.g., another amine) Nucleophile->Reaction Solvent Dry Benzene or other aprotic solvent Solvent->Reaction Adduct 3-substituted-4-(benzylamino)-4-oxobutanoic acid Reaction->Adduct

This protocol is a representative example adapted from the work of El-Hashash et al.[5]

Materials:

  • (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

  • A secondary amine (e.g., piperidine)

  • Dry benzene or toluene

  • Standard laboratory glassware for reflux

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (1.0 eq) in dry benzene.

  • Add the secondary amine (1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid residue is the Michael adduct, which can be purified by recrystallization from a suitable solvent.

Conclusion and Future Perspectives

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid, readily prepared from maleic anhydride and benzylamine, is a highly versatile precursor in organic synthesis. Its ability to act as a Michael acceptor opens up numerous possibilities for the synthesis of complex nitrogen-containing heterocycles. The protocols detailed in this guide, adapted from closely related systems, provide a solid foundation for researchers to explore the synthetic potential of this compound.

Future research could focus on expanding the library of heterocycles synthesized from this precursor, including pyrazoles, oxazines, and other systems of medicinal interest. Furthermore, the exploration of its use in multicomponent reactions could lead to the rapid generation of molecular diversity, a crucial aspect of modern drug discovery. The insights provided herein are intended to empower researchers to harness the full synthetic utility of this valuable building block.

References

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • EL-Hashash, M. A., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid. ResearchGate. Available at: [Link]

  • Sadanandan, H. R. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 14-42.
  • Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Sharma, U., et al. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC. Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences.
  • El-Hashash, M., et al. (2010). Behaviour of 4-(4-acetoaminophenyl)-4-oxobut-2-enoic acid towards carbon and nitrogen nucleophiles and use of these products in the synthesis of some interesting heterocycles. Afinidad, 67(550). Available at: [Link]

  • Shingate, B. B. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(2), 791-795.
  • Synthesis of N- alkyl substituted maleimide. (2009). Google Patents. CN101429153A.
  • ResearchGate. (n.d.). Table 1 aza-Michael addition of racemic amines on oxobutenoic acids 1-4. Retrieved from [Link]

  • Sharma, V. K., & Kumar, R. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]

  • BenchChem. (2025).
  • Al-Amiery, A. A., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(10), 23-28.
  • Al-Said, M. S., et al. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives as Potential Antimicrobial Agents. PMC. Available at: [Link]

  • Devi, K., & Kachroo, M. (2021). Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. Der Pharma Chemica, 13(2), 1-8.
  • Organic Chemistry Portal. (2005).
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • Cheprakov, A. V. (2022).
  • van der Veen, R. M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

Sources

Application Note: In Vivo Formulation, Dosing, and Administration of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid (an N-benzylfumaramic acid derivative) is a potent Michael acceptor utilized extensively in the development of targeted covalent inhibitors[1]. Featuring an electrophilic α,β -unsaturated carboxylic acid warhead, it selectively alkylates nucleophilic thiol groups (-SH) on cysteine residues. This mechanistic profile makes it a critical building block for aza-peptide Michael acceptors targeting clan CD cysteine proteases (e.g., caspases, legumain) and the human 20S proteasome[2].

Because small-molecule Michael acceptors can be highly reactive, transitioning them from in vitro assays to in vivo murine models requires precise formulation to prevent premature systemic clearance, off-target toxicity, or localized tissue necrosis. This application note provides a comprehensive, self-validating protocol for the preclinical in vivo formulation, dosing, and administration of this compound.

Physicochemical Properties & Formulation Strategy

As a small organic acid (MW 205.21 g/mol )[3], (2E)-4-(benzylamino)-4-oxobut-2-enoic acid exhibits poor aqueous solubility at physiological pH. To achieve a homogenous solution suitable for systemic in vivo administration, a co-solvent system is strictly required.

  • Causality Insight: Formulating with a DMSO/PEG400/PBS vehicle ensures that the hydrophobic benzyl moiety is fully solvated by PEG400, preventing the formation of micro-emboli during intravenous (IV) injection. Meanwhile, the PBS buffers the carboxylic acid, maintaining the Michael acceptor's stability against premature hydrolysis or immediate neutralization by endogenous thiols in the blood[4].

In Vivo Dosing Guidelines (Murine Models)

To standardize preclinical pharmacodynamic (PD) and pharmacokinetic (PK) profiling, adhere to the established parameters in Table 1 .

Table 1: Recommended Dosing Parameters for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Route of AdministrationDose Range (mg/kg)Optimized Vehicle CompositionMax Volume (20g Mouse)Absorption / Bioavailability Profile
Intravenous (IV) 1 - 105% DMSO, 30% PEG400, 65% PBS100 µLImmediate (100% Bioavailability)
Intraperitoneal (IP) 10 - 505% DMSO, 30% PEG400, 65% PBS200 µLRapid systemic absorption; bypasses GI tract
Oral Gavage (PO) 20 - 1000.5% Methylcellulose, 0.1% Tween-80200 µLSlower absorption; subject to hepatic first-pass

Experimental Protocols

Protocol 1: Preparation of the IV/IP Dosing Vehicle

This protocol yields a 5% DMSO / 30% PEG400 / 65% PBS solution.

  • Weighing: Weigh the required mass of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid powder (typically synthesized as a white-brown powder)[5] into a sterile glass vial.

  • Primary Solvation: Add DMSO (to reach 5% of the final target volume). Vortex vigorously for 60 seconds until the compound is completely dissolved.

    • Self-Validation Step: The solution must be completely clear. Any turbidity indicates incomplete solvation of the benzyl ring; do not proceed until the solution is optically clear.

  • Viscosity Adjustment: Add PEG400 (30% of final volume) and sonicate in a water bath for 5 minutes at room temperature.

  • Aqueous Buffering: Slowly add 1X PBS (pH 7.4) dropwise while continuously vortexing. Causality Insight: Dropwise addition prevents localized "shock" precipitation of the hydrophobic compound.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to animal dosing.

Protocol 2: Intravenous (IV) Administration via Tail Vein
  • Vasodilation: Warm the mouse using a heat lamp for 3-5 minutes to induce vasodilation of the lateral tail veins.

  • Preparation: Restrain the mouse securely and disinfect the tail with 70% ethanol.

  • Injection: Using a 27G to 30G needle, inject the formulated solution (maximum 5 mL/kg) smoothly over 5-10 seconds.

    • Causality Insight: Slow injection prevents acute cardiovascular shock and ensures the Michael acceptor does not locally deplete plasma thiols (e.g., serum albumin) too rapidly, which could otherwise cause localized tissue necrosis or acute toxicity.

  • Hemostasis: Apply gentle pressure to the injection site with sterile gauze to ensure hemostasis.

Protocol 3: Pharmacokinetic (PK) Blood Sampling
  • Collection: Collect blood samples (approx. 50 µL) via submandibular bleed at predetermined time points (e.g., 15 min, 1h, 4h, 8h, 24h).

  • Quenching (Critical Step): Transfer immediately to K2EDTA tubes containing a stabilizing agent (e.g., 10 mM N-ethylmaleimide).

    • Causality Insight:N-ethylmaleimide acts as a sacrificial electrophile to quench any unreacted (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, preventing artificial ex vivo covalent binding to blood proteins during sample processing[1].

  • Processing: Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

Mechanism of Action & Workflow Visualization

The in vivo efficacy of this compound relies on the electrophilic β -carbon of the fumarate moiety undergoing a nucleophilic attack by the active-site cysteine of the target protease, forming a stable covalent thioether bond[6].

G A (2E)-4-(benzylamino)- 4-oxobut-2-enoic acid (Michael Acceptor) B Formulation (DMSO/PEG400/PBS) A->B Solubilization C In Vivo Dosing (IV / IP / PO) B->C Administration D Target Engagement (Cysteine Proteases) C->D Covalent Binding (Thiol Alkylation) E Pharmacodynamic Readout (Efficacy) D->E Enzyme Inhibition

In vivo formulation and target engagement workflow for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

References

  • N-Benzylmaleamic acid | C11H11NO3 | CID 1549764 - PubChem - NIH National Center for Biotechnology Information[Link]

  • "One-Pot" Aminolysis/Thiol-Maleimide End-Group Functionalization of RAFT Polymers Macromolecules - ACS Publications[Link]

  • Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors ResearchGate[Link]

  • Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site ACS Omega[Link]

  • Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Selective and Potent Inhibitors of Caspases Journal of Medicinal Chemistry - ACS Publications[Link]

  • Aza-Peptide Michael Acceptors: A New Class of Inhibitors Specific for Caspases and Other Clan CD Cysteine Proteases ResearchGate[Link]

Sources

Application Note: High-Purity Isolation of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid using automated flash chromatography. This compound, a derivative of maleic acid, possesses both acidic (carboxylic acid) and neutral (amide) functionalities, presenting unique challenges for high-purity isolation. The described methodology is tailored for researchers, chemists, and drug development professionals engaged in the synthesis and purification of polar, multifunctional small molecules. By elucidating the causality behind experimental choices, from solvent selection to stationary phase chemistry, this guide offers a robust, field-proven framework for achieving high purity and yield.

Introduction: The Purification Challenge

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid is a bifunctional molecule of interest in medicinal chemistry and materials science. Its synthesis, commonly achieved through the reaction of maleic anhydride with benzylamine, can lead to a mixture of the desired product, unreacted starting materials, and the isomeric cis-form, N-benzylmaleamic acid. The presence of these impurities can significantly impact the outcome of downstream applications, necessitating a robust purification strategy. Flash chromatography, a technique that utilizes a pressurized gas to drive a solvent through a column, offers a rapid and efficient means of purification compared to traditional column chromatography[1]. This note details a systematic approach to developing a flash chromatography method for the high-purity isolation of the target compound.

Foundational Principles: Method Development

The successful purification of any compound by flash chromatography hinges on a well-designed method. This involves the careful selection of a stationary phase and a mobile phase that will effectively separate the target compound from its impurities.

Impurity Profile Analysis

A critical first step in method development is to understand the potential impurities in the crude reaction mixture. The synthesis of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid from maleic anhydride and benzylamine can result in the following key species:

  • Target Compound: (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

  • Starting Material 1: Maleic Anhydride (and its hydrolysis product, maleic acid)

  • Starting Material 2: Benzylamine

  • Isomeric Impurity: (2Z)-4-(benzylamino)-4-oxobut-2-enoic acid (N-benzylmaleamic acid)

A summary of the physicochemical properties of these compounds is presented in Table 1.

Table 1: Physicochemical Properties of Target Compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
(2E)-4-(benzylamino)-4-oxobut-2-enoic acidC₁₁H₁₁NO₃205.21N/AN/AWhite to yellow solid[2]
Maleic AnhydrideC₄H₂O₃98.0620252.8Soluble in water (reacts), acetone, benzene[3]
BenzylamineC₇H₉N107.1518510Moderately soluble in water, miscible with organic solvents[4][5]
N-benzylmaleamic acidC₁₁H₁₁NO₃205.21N/A~190 (for a similar N-aryl maleamic acid)[6]Likely polar
Thin-Layer Chromatography (TLC) for Method Scouting

Thin-Layer Chromatography (TLC) is an invaluable tool for rapidly scouting optimal solvent systems for flash chromatography. The goal is to find a solvent system where the target compound has a retention factor (Rƒ) between 0.2 and 0.4, ensuring good separation from impurities and efficient elution from the column.

Given the polar nature of the target compound, which contains both a carboxylic acid and an amide group, normal-phase chromatography on silica gel is a suitable starting point. The acidic nature of silica can sometimes cause peak tailing with acidic compounds. To mitigate this, the addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase is often beneficial.

Recommended TLC Scouting Solvents:

  • System A: Ethyl Acetate / Hexanes (with 1% Acetic Acid)

  • System B: Dichloromethane / Methanol (with 1% Acetic Acid)

By testing various ratios of these solvent systems, an optimal mobile phase for the flash chromatography separation can be determined.

Experimental Protocol: Flash Chromatography Purification

This protocol outlines the step-by-step procedure for the purification of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid from a crude reaction mixture.

Materials and Equipment
  • Crude (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

  • Silica gel flash column (appropriate size for the sample amount)

  • Automated flash chromatography system with a UV detector

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Additive: Acetic Acid (glacial)

  • TLC plates (silica gel 60 F₂₅₄)

  • Sample loading material (e.g., Celite® or silica gel)

  • Rotary evaporator

Workflow Diagram

Caption: Workflow for the purification of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

Step-by-Step Protocol
  • TLC Method Development:

    • Prepare developing chambers with various ratios of Ethyl Acetate/Hexanes and Dichloromethane/Methanol, each containing 1% acetic acid.

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

    • Visualize the spots under UV light (254 nm).

    • Identify a solvent system that provides an Rƒ value between 0.2 and 0.4 for the target compound and good separation from impurities.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude sample in a minimal amount of a strong solvent in which it is soluble (e.g., methanol or dichloromethane).

    • Add an inert adsorbent material (e.g., Celite® or silica gel) to the solution, typically 2-3 times the weight of the crude sample.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This dry-loading technique prevents solvent effects that can compromise the separation on the column.

  • Flash Chromatography Setup and Execution:

    • Select a silica gel flash column with a capacity appropriate for the amount of crude material.

    • Equilibrate the column with the initial mobile phase (low polarity end of the gradient) for at least 3 column volumes.

    • Load the prepared dry sample onto the column.

    • Run the flash chromatography using a linear gradient based on the optimal solvent system determined by TLC. A typical gradient profile is provided in Table 2.

    • Monitor the elution of compounds using the UV detector, typically at 254 nm.

    • Collect fractions throughout the run.

Table 2: Example Flash Chromatography Gradient

Time (min)% Strong Solvent (e.g., Ethyl Acetate or Methanol)
010
210
1580
1780
1810
2010
  • Post-Chromatography Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure target compound.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Discussion and Key Considerations

  • Choice of Stationary Phase: Standard silica gel is generally effective for this separation. For particularly challenging separations or issues with acidity, neutral alumina or functionalized silica (e.g., diol) could be explored.

  • Mobile Phase Modifier: The inclusion of a small percentage of acetic or formic acid in the mobile phase is crucial for obtaining sharp peaks for the carboxylic acid-containing target molecule by suppressing its ionization.

  • Dry Loading: For polar compounds that may have limited solubility in the initial, less polar mobile phase, dry loading is highly recommended to ensure a narrow sample band at the start of the separation, leading to better resolution.

  • Isomer Separation: The cis (maleamic acid) and trans (fumaramic acid) isomers may have different polarities. The described normal-phase method should provide separation, with the more polar isomer typically having a lower Rƒ value.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid using automated flash chromatography. By systematically developing the method starting with TLC and employing a dry loading technique, researchers can achieve high purity and yield of the target compound, enabling its use in subsequent research and development activities. The principles and techniques described herein are broadly applicable to the purification of other polar, multifunctional organic molecules.

References

  • Study.com. (n.d.). Maleic Anhydride Density, Uses & Structure. Retrieved from [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 21). In-depth analysis of benzylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • Koyon. (2026, January 7). What are the physical properties of maleic anhydride? Retrieved from [Link]

  • LookChem. (n.d.). Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). Maleic Anhydride. Retrieved from [Link]

  • ChemBK. (2024, April 9). (2E)-4-oxo-4-phenylbut-2-enoic acid. Retrieved from [Link]

  • University of Nottingham. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2019, May 29). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]

  • MDPI. (2023, May 15). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • The University of Tokyo. (n.d.). PowerPoint Presentation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0403240A1 - Preparation process of N-substituted maleimides.
  • MDPI. (2023, May 10). (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (2E)-4-ETHOXY-4-OXOBUT-2-ENOIC ACID | CAS. Retrieved from [Link]

  • Howei. (n.d.). CAS 685543-77-5 | (2E)-4-(Benzylamino)-4-oxobut-2-enoic acid. Retrieved from [Link]

Sources

Application Note: Conjugation Methods for (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid Derivatives in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Synthesis, kinetic validation, and protein conjugation of fumaramate-based targeted covalent inhibitors (TCIs).

Rationale and Mechanistic Insights

The resurgence of covalent drug discovery has driven the need for highly tunable electrophilic warheads. While acrylamides remain the industry standard, their intrinsic reactivity can sometimes lead to off-target toxicity. (2E)-4-(benzylamino)-4-oxobut-2-enoic acid , a specialized fumaric acid monoamide (fumaramate), has emerged as a privileged building block for designing kinetically selective Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs) [1].

The Stereochemical and Kinetic Advantage

The (2E) geometry of this derivative is critical. Unlike its (2Z) counterpart (N-benzylmaleamic acid), which readily cyclizes into highly reactive maleimides or undergoes rapid hydrolysis, the (2E)-fumaramate is stereochemically stable. The electron-deficient trans-alkene acts as a "soft" electrophile that undergoes Michael addition exclusively with "soft" nucleophiles—specifically, the highly nucleophilic, pKa-lowered cysteine thiolates found within enzyme active sites [2].

Furthermore, the benzylamino moiety serves a dual purpose:

  • Target Recognition: It provides a hydrophobic pharmacophore capable of π−π stacking with aromatic residues in the target binding pocket.

  • Steric Shielding: As demonstrated in recent proteomic studies, increasing steric bulk around a fumarate electrophile drastically reduces time-dependent off-target reactivity with abundant cellular thiols like glutathione (GSH), without sacrificing target engagement [3].

MOA Target Target Protein (Nucleophilic Cys-SH) Complex Reversible Encounter Complex Target->Complex Non-covalent binding Warhead (2E)-Fumaramate Derivative Warhead->Complex Affinity-driven Complex->Target Dissociation (k_off) Adduct Covalent Adduct (Thioether Linkage) Complex->Adduct Michael Addition (k_inact)

Figure 1: Mechanism of action for proximity-driven covalent conjugation via Michael addition.

Quantitative Data: Warhead Profiling

Before initiating synthetic workflows, it is crucial to understand where the (2E)-fumaramate sits within the broader landscape of electrophilic warheads. Table 1 illustrates the kinetic selectivity of fumaramates, while Table 2 outlines the optimal conditions for conjugating the free carboxylic acid of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid to target-directed ligands without inducing alkene isomerization.

Table 1: Comparative Electrophilic Reactivity of Covalent Warheads

Warhead ClassIntrinsic Reactivity (GSH t1/2​ )Proteome SelectivityReversibility
Maleimide< 1 minVery Low (Pan-reactive)Irreversible
Acrylamide2 - 6 hoursModerateIrreversible
Fumaramate (2E) > 24 hours High (Proximity-driven) Irreversible
Cyanoacrylamide> 48 hoursHighReversible

Table 2: Optimization of Amide Coupling Conditions for (2E)-Fumaramates

Coupling ReagentBaseSolventYield (%)Isomerization ( E→Z )
DCC / HOBtTEADCM45%High (>15%)
EDC / NHSDIPEADMF62%Moderate (~5%)
HATU DIPEA DMF >85% Undetectable

Experimental Workflows & Protocols

To ensure a self-validating system, the development of a fumaramate-based covalent probe must follow a strict three-phase workflow: Synthesis Kinetic Counter-Screening Target Conjugation.

Protocol Step1 1. Amide Coupling (HATU/DIPEA) Step2 2. GSH Counter-Screen (LC-MS Kinetics) Step1->Step2 Purified Conjugate Step3 3. Protein Incubation (Target Cysteine) Step2->Step3 t1/2 > 12h (Kinetically Selective) Step4 4. Intact MS Analysis (Stoichiometry Check) Step3->Step4 Quench with 1% Formic Acid

Figure 2: Self-validating experimental workflow for fumaramate probe development.

Protocol 1: Chemical Conjugation (Amide Coupling)

This protocol details the attachment of the free carboxylic acid of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid to a primary amine-containing target ligand (Ligand- NH2​ ).

Reagents:

  • (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (1.0 eq)

  • Ligand- NH2​ (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve (2E)-4-(benzylamino)-4-oxobut-2-enoic acid and HATU in anhydrous DMF under a nitrogen atmosphere at 0 °C.

  • Base Addition: Add DIPEA dropwise. Stir for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, facilitating nucleophilic attack on HATU to form the active OAt ester. The 15-minute pre-activation at 0 °C prevents thermal isomerization of the trans-alkene while ensuring complete ester formation before the amine is introduced.

  • Ligand Conjugation: Add Ligand- NH2​ dissolved in a minimal volume of DMF. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA).

    • Causality: Reverse-phase HPLC with an acidic modifier is strictly required. Silica gel chromatography can sometimes catalyze the addition of nucleophilic impurities across the electron-deficient double bond.

Protocol 2: Glutathione (GSH) Reactivity Counter-Screen

A covalent warhead must survive the intracellular environment (which contains 1–10 mM GSH) long enough to reach its target. This assay validates the kinetic stability of the synthesized conjugate.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock of the synthesized fumaramate conjugate in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix 10 µL of the conjugate stock with 90 µL of the GSH stock (Final concentrations: 100 µM conjugate, 9 mM GSH). Incubate at 37 °C.

  • Kinetic Sampling: At t=0,1,2,4,8,12,and 24 hours, withdraw a 10 µL aliquot.

  • Acidic Quench: Immediately inject the 10 µL aliquot into 90 µL of ice-cold acetonitrile containing 1% formic acid.

    • Causality: The low pH (formic acid) instantly protonates the thiolate anion of GSH (pKa ~8.3). Because the protonated thiol is non-nucleophilic, this step instantly "freezes" the Michael addition kinetics, ensuring accurate LC-MS quantification of the unreacted warhead.

  • Validation Criteria: A successful, kinetically selective fumaramate probe should exhibit a GSH half-life ( t1/2​ ) of >12 hours.

Protocol 3: In Vitro Protein Conjugation and Intact MS Validation

This protocol confirms that the warhead successfully and selectively modifies the target protein at a 1:1 stoichiometry.

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the recombinant target protein into HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Do not use DTT or β -mercaptoethanol, as these will react with the warhead. If a reducing agent is required to keep the target cysteine free, use 0.5 mM TCEP.

    • Causality: TCEP is a phosphine-based reducing agent that lacks a nucleophilic thiol, preventing it from undergoing Michael addition with the fumaramate warhead.

  • Conjugation: Incubate 10 µM of the target protein with 50 µM of the fumaramate conjugate at room temperature for 2 hours.

  • Intact MS Analysis: Desalt the protein using a C4 ZipTip and analyze via ESI-TOF Intact Mass Spectrometry.

  • Data Interpretation (Self-Validation): Deconvolute the mass spectra. You must observe a single mass shift corresponding to Protein + Conjugate.

    • Causality: If peaks corresponding to +2 or +3 additions are observed, the warhead is too reactive and is alkylating non-catalytic/non-targeted cysteines or lysines. The steric bulk of the benzylamino group should naturally restrict the reaction to a 1:1 stoichiometry driven purely by the binding affinity of the ligand.

References

[1] "Covalent inhibitors: a rational approach to drug discovery" - RSC Advances, 2020. URL: [Link]

[2] "Improved Electrophile Design for Exquisite Covalent Molecule Selectivity" - ChemRxiv / PubMed, 2021. URL: [Link]

[3] "A specific and covalent JNK-1 ligand selected from an encoded self-assembling chemical library" - Chemistry (A European Journal) / PubMed, 2017. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on assay development for challenging chemotypes. The compound (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (an N-benzylfumaramic acid derivative) presents a classic solubility paradox. Its rigid trans-alkene backbone promotes strong crystal lattice packing, while the benzyl ring drives lipophilicity. However, its terminal carboxylic acid provides a critical handle for solubility enhancement.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent precipitation and ensure robust data in your biological assays.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound instantly precipitate when diluted from a DMSO stock into my assay buffer? A1: This is a phenomenon known as "solvent shift" precipitation. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. The local concentration of the hydrophobic benzyl moiety immediately exceeds its kinetic solubility limit before the molecules can disperse, leading to rapid nucleation and precipitation[1]. To prevent this, you must control the rate of solvent exchange using intermediate dilutions and rapid vortexing[2].

Q2: How can I leverage the chemical structure of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid to improve solubility? A2: The key lies in the terminal carboxylic acid. This functional group typically has a pKa between 3.5 and 4.5. In acidic or unbuffered water, the molecule remains protonated (neutral) and highly insoluble. By strictly buffering your assay media to pH 7.4 (e.g., using HEPES or PBS), you force the deprotonation of the carboxylic acid into a carboxylate anion. This charge dramatically increases hydration and thermodynamic solubility[3].

Q3: What is the maximum DMSO concentration I can safely leave in my cell-based assay? A3: For most in vitro cell-based assays, the final DMSO concentration must be kept strictly below 0.5% (v/v). Concentrations above 1% are known to induce cytotoxicity, alter membrane permeability, and cause artifactual anti-inflammatory or metabolic effects, which will confound your assay readouts.

Q4: If pH adjustment and safe DMSO limits are insufficient, what is the most effective additive? A4: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this chemotype. The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the lipophilic benzyl ring, forming a host-guest inclusion complex. This shields the hydrophobic moiety from the aqueous environment while the hydrophilic exterior of the cyclodextrin keeps the complex dissolved. This approach enhances thermodynamic solubility without the cytotoxicity associated with organic solvents[4][5].

Section 2: Quantitative Data & Tolerability Matrix

When optimizing your assay, refer to these standardized limits to balance solubility enhancement against the risk of biological artifacts.

StrategyMechanism of ActionMax Recommended LimitCytotoxicity / Artifact Risk
DMSO Co-solvent Disrupts crystal lattice, kinetic solubilization≤ 0.5% (v/v) finalHigh (>1% alters cell physiology)
pH Adjustment (pH 7.4) Deprotonates carboxylic acid to carboxylate anionAssay-dependent (e.g., 50 mM HEPES)None (Physiological)
HP-β-Cyclodextrin Thermodynamic encapsulation of benzyl ring10% - 20% (w/v)Low (GRAS status)
Non-ionic Surfactants Micellar dispersion of hydrophobic domains≤ 0.1% (v/v) (e.g., Tween-20)Moderate (Membrane disruption)

Section 3: Step-by-Step Experimental Protocols

Protocol A: Kinetic Dilution Workflow (Minimizing Solvent Shock)

This protocol creates a self-validating system to ensure the compound remains in solution during the critical transition from organic to aqueous media.

  • Primary Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously until completely clear.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM stock into 90 µL of a 10% DMSO/90% Buffer solution. Crucial Step: Add the stock dropwise while continuously vortexing the receiving tube to prevent localized high concentrations.

  • Visual Validation: Hold the intermediate tube against a light source. If cloudiness (Tyndall effect) is observed, kinetic solubility has been breached; you must switch to Protocol B.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into your final, pre-warmed (37°C) assay buffer (pH 7.4). This yields a 10 µM working concentration with a safe 0.1% final DMSO concentration.

Dilution_Workflow A 10 mM Stock (100% DMSO) B Intermediate Dilution (1 mM in 10% DMSO) A->B Add dropwise C Vortex Mixing (Prevent Nucleation) B->C D Final Assay Buffer (10 µM in 0.1% DMSO) C->D Dilute 1:100

Step-by-step kinetic dilution workflow to prevent solvent-shift precipitation.

Protocol B: Thermodynamic Solubilization via HP-β-CD Inclusion Complex

If kinetic dilution fails, use this protocol to thermodynamically force the compound into solution using cyclodextrin encapsulation.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4). Ensure complete dissolution of the cyclodextrin.

  • Complexation: Add the solid (2E)-4-(benzylamino)-4-oxobut-2-enoic acid directly to the HP-β-CD solution. (Alternatively, add a minimal volume of DMSO stock, keeping final DMSO < 0.5%).

  • Equilibration: Place the suspension on an orbital shaker at 37°C for 24 hours. This extended time is required to overcome the high lattice energy of the trans-alkene and allow the inclusion complex to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the sample at 10,000 x g for 10 minutes or pass through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid. The resulting supernatant is your fully solubilized working stock.

CD_Mechanism cluster_0 Molecular Components N1 (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (Hydrophobic Benzyl + Trans-Alkene) N3 Host-Guest Interaction (Benzyl ring enters CD cavity) N1->N3 N2 HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) N2->N3 N4 Inclusion Complex (Shielded lipophile, exposed carboxylate) N3->N4 Thermodynamic Equilibration N5 Enhanced Aqueous Solubility (Ready for Biological Assay) N4->N5 pH 7.4 Buffer

Mechanistic pathway of HP-β-CD inclusion complexation with the hydrophobic benzyl moiety.

Section 4: References

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches , PMC (NIH). Available at:4

  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs , PMC (NIH). Available at: 3

  • Improving Demethoxyencecalin solubility for in vitro assays , BenchChem. Available at: 2

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays , BenchChem. Available at: 6

  • ADME Solubility Assay , BioDuro-Global CRDMO. Available at: 1

  • Considerations regarding use of solvents in in vitro cell based assays , ResearchGate. Available at: 7

  • Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction , Mario Schubert. Available at: 5

Sources

troubleshooting low reaction yield in (2E)-4-(benzylamino)-4-oxobut-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks when synthesizing (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (commonly known as N-benzylfumaramic acid).

The synthesis of this specific trans-alkene derivative is deceptively simple on paper but highly sensitive to kinetic and thermodynamic variables in practice. The standard two-step route involves the amidation of maleic anhydride with benzylamine to form the cis-intermediate ((2Z)-4-(benzylamino)-4-oxobut-2-enoic acid), followed by a catalyzed isomerization to the trans-target. Yield losses almost exclusively stem from competing side reactions (such as dehydration or Michael additions) or thermodynamic trapping during the isomerization phase.

Below is our comprehensive troubleshooting guide, structured to explain the chemical causality behind these failures and provide a self-validating protocol to ensure high-yield recovery.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first map the intended synthetic pathway against the competing parasitic reactions.

SynthesisTroubleshooting MA Maleic Anhydride + Benzylamine Z_Isomer Intermediate: (2Z)-4-(benzylamino)-4-oxobut-2-enoic acid MA->Z_Isomer Amidation (0-20°C) Strict 1:1 Stoichiometry Michael Byproduct: Michael Addition Adduct MA->Michael Excess Amine or High Temp (>25°C) E_Isomer Target Product: (2E)-4-(benzylamino)-4-oxobut-2-enoic acid Z_Isomer->E_Isomer Isomerization (Thiourea / H+, Reflux) Imide Byproduct: N-Benzylmaleimide Z_Isomer->Imide Dehydration (Excess Heat / Strong Acid)

Fig 1: Reaction pathways and side reactions in (2E)-4-(benzylamino)-4-oxobut-2-enoic acid synthesis.

Diagnostic Dashboard: Quantitative Profiling

Before altering your protocol, analyze your crude product against this diagnostic matrix. Identifying the exact nature of your byproduct dictates the troubleshooting path.

Parameter(2Z)-Isomer (Intermediate)(2E)-Isomer (Target Product)N-Benzylmaleimide (Byproduct)
Geometry Cis (Maleamic derivative)Trans (Fumaramic derivative)Cyclic Imide
Typical Yield 90 - 97%75 - 85%< 5% (if controlled)
Melting Point 136 - 138 °C[1]> 190 °C~ 93 - 95 °C
Solubility (EtOAc) High at reflux, moderate at 20°CLow (Precipitates during reflux)Extremely High
1H NMR (Alkene) ~6.2 - 6.4 ppm (d, J = 12 Hz)~6.8 - 7.1 ppm (d, J = 15 Hz)~6.7 ppm (s)

Troubleshooting Q&A

Q1: Why is my final yield of the (2E)-isomer so low, while I recover a large amount of a neutral, highly organic-soluble byproduct? A1: Unintended Dehydration to N-Benzylmaleimide. Causality: The (2Z)-maleamic acid intermediate has its carboxylic acid and amide groups locked in close spatial proximity (cis-configuration). Under elevated temperatures or highly acidic conditions intended to force isomerization, the molecule often undergoes intramolecular cyclodehydration to form N-benzylmaleimide instead of isomerizing[2]. Solution: Do not rely on brute-force thermal heating. You must lower the activation energy for rotation using a specific nucleophilic catalyst, such as thiourea, combined with a mild acid[3].

Q2: My NMR shows a mixture of doublets with J=12 Hz and J=15 Hz. Why didn't the isomerization go to completion? A2: Thermodynamic Equilibrium vs. Kinetic Trapping. Causality: The conversion of the (2Z)-isomer to the (2E)-isomer is an equilibrium process. While the (2E)-isomer is thermodynamically more stable due to reduced steric hindrance, the reaction will stall if the catalyst loading is too low. However, we can drive this equilibrium forward via Le Chatelier's principle by exploiting solubility differences[4]. Solution: Conduct the isomerization in a solvent where the trans-product is insoluble at the boiling point (e.g., ethyl acetate). As the (2E)-isomer forms, it will immediately precipitate out of the reaction matrix, pulling the equilibrium to completion.

Q3: I am observing a byproduct completely lacking alkene protons in the NMR. What happened during the initial step? A3: Aza-Michael Addition. Causality: Benzylamine is a highly potent nucleophile. If the initial amidation reaction is not kept strictly cold (0–5 °C), or if a localized excess of benzylamine occurs due to poor stirring, a second molecule of benzylamine will undergo a conjugate Michael addition across the electron-deficient double bond of the newly formed maleamic acid[2]. Solution: Ensure strict 1:1 stoichiometry. Add the amine dropwise to the anhydride (never the reverse) under vigorous stirring in an ice bath.

Mechanism Z Z-Isomer (Sterically Hindered) Adduct Thiourea Adduct (Single C-C Bond) Z->Adduct Nucleophilic Attack by Thiourea Rotated Rotated Conformer (Relieved Strain) Adduct->Rotated Free Rotation around C-C E E-Isomer (Thermodynamically Stable) Rotated->E Elimination of Thiourea

Fig 2: Mechanism of thiourea-catalyzed Z-to-E isomerization via conjugate addition and rotation.

Mechanistic Note: Kinetic data confirms that thiourea temporarily adds to the double bond, imparting single-bond character that allows for free rotation without requiring high-energy radical intermediates[5].

Self-Validating Standard Operating Procedure (SOP)

To guarantee high yields, follow this field-proven, two-phase protocol. Each phase contains built-in physical checkpoints to validate the chemistry in real-time.

Phase 1: Synthesis of the (2Z)-Intermediate
  • Preparation: Dissolve 1.0 eq (98.0 g, 1.0 mol) of maleic anhydride in 1.0 L of anhydrous ethyl acetate in a 2 L round-bottom flask. Cool the solution to 0–5 °C using an ice bath.

  • Amidation: Dilute 1.0 eq (107.1 g, 1.0 mol) of benzylamine in 200 mL of ethyl acetate. Add this solution dropwise over 60 minutes via an addition funnel under vigorous mechanical stirring.

  • Self-Validation Checkpoint: An immediate, dense white precipitate must form upon addition. The (2Z)-isomer is highly insoluble in cold ethyl acetate. If the solution remains clear, amidation has failed or a solvent error has occurred.

  • Isolation: Stir for an additional 30 minutes at room temperature. Filter the precipitate, wash with 200 mL of cold ethyl acetate, and dry in vacuo.

    • Validation: Melting point should read strictly between 136–138 °C[1].

Phase 2: Catalytic Isomerization to the (2E)-Target
  • Reaction Setup: Suspend 100.0 g of the isolated (2Z)-intermediate in 1.0 L of dry ethyl acetate.

  • Catalyst Addition: Add 0.05 eq (1.86 g) of thiourea and 0.05 eq (1.6 mL) of anhydrous methanesulfonic acid[3].

    • Causality: The methanesulfonic acid protonates the carbonyl, increasing the electrophilicity of the conjugated alkene, which accelerates the nucleophilic attack by thiourea.

  • Thermal Isomerization: Heat the mixture to reflux (~77 °C) and stir for 90 minutes.

  • Self-Validation Checkpoint: Initially, the (2Z)-isomer will dissolve as the solvent heats up. As the reaction progresses, the (2E)-target will begin to precipitate directly out of the boiling solvent due to its planar trans-geometry allowing tight crystal lattice packing. If no precipitate forms during reflux, the isomerization has stalled.

  • Isolation: Cool the flask to 20 °C. Filter the heavy crystalline solid, wash with 100 mL of cold ethyl acetate, and dry to constant weight.

    • Validation: Confirm the disappearance of the J=12 Hz doublet and the appearance of the J=15 Hz doublet via 1H NMR.

References

  • US Patent USH645H, "Process for the conversion of maleic acid derivatives to their corresponding fumaric isomers". Google Patents.
  • "The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment". Academia.edu.
  • "Maleic Anhydride, Maleic Acid, and Fumaric Acid". Kirk-Othmer Encyclopedia of Chemical Technology.
  • "“One-Pot” Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers: Identifying and Preventing Michael Addition Side Reactions". Macromolecules - ACS Publications.
  • "N-Benzylmaleamic acid, 98+%, Thermo Scientific 100 g | Buy Online". Fisher Scientific.

Sources

Technical Support Center: Resolving HPLC Peak Tailing for (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for analytical researchers, scientists, and drug development professionals. Here, we deconstruct the mechanistic causes of chromatographic peak tailing for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid and provide field-proven, self-validating troubleshooting frameworks.

Analyte Profiling & Mechanistic Vulnerabilities

To effectively troubleshoot peak tailing, we must first analyze the structural liabilities of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid in a reversed-phase HPLC environment:

  • Carboxylic Acid Moiety: With an estimated pKa of ~3.5, this functional group is highly susceptible to partial ionization if the mobile phase pH is not strictly controlled[1].

  • Secondary Amide Group: The amide nitrogen possesses lone pairs that act as strong hydrogen-bond acceptors, making the molecule prone to secondary interactions with unbonded silanol groups on the silica surface[2].

  • Chelating Potential: The spatial arrangement of the amide carbonyl and the carboxylic acid across the trans double bond can act as a bidentate ligand, chelating trace metals within the HPLC system[3].

Diagnostic Workflow

G Start Peak Tailing Observed (2E)-4-(benzylamino)-4-oxobut-2-enoic acid Q1 Does tailing affect ALL peaks in the chromatogram? Start->Q1 Physical Physical / System Issue (e.g., Void volume, Bad frit) Q1->Physical Yes Chemical Chemical / Analyte Issue (Secondary interactions) Q1->Chemical No Q2 Is Mobile Phase pH ≤ 2.0? Chemical->Q2 FixPH Adjust pH to 2.0 (Suppress ionization) Q2->FixPH No Q3 Does peak still tail at pH 2.0? Q2->Q3 Yes FixPH->Q3 Resolved Issue Resolved: Ionization Mismatch Q3->Resolved No Silanol Silanol Interaction: Use End-capped Type B Silica Q3->Silanol Yes, check column Metals Metal Chelation: Use PEEK tubing / EDTA Q3->Metals Yes, check hardware

Diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

Troubleshooting Guides

Q1: Why does the mobile phase pH cause my target peak to tail, and how do I fix it? Expertise & Causality: The "Rule of 2" dictates that a mobile phase pH must be at least 2 units above or below the analyte's pKa to ensure a single ionization state[1]. If you operate at a pH near 3.5, (2E)-4-(benzylamino)-4-oxobut-2-enoic acid exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) forms. Because this interconversion occurs on the same timescale as the chromatographic separation, the compound experiences dual retention mechanisms, smearing the peak into a broad tail[1]. Resolution: Adjust the mobile phase pH to ≤ 2.0 using strong acidic modifiers like Trifluoroacetic Acid (TFA) or Phosphoric Acid. This fully protonates the carboxylic acid, forcing the molecule into a single, hydrophobic state that interacts uniformly with the C18 stationary phase[4].

Q2: I adjusted the pH to 2.0, but the peak still tails. Could the stationary phase be the problem? Expertise & Causality: Yes. Traditional "Type A" silica columns contain a high concentration of free, acidic silanols (Si-OH). Even when the carboxylic acid of your analyte is protonated, the lone pairs on the secondary amide can form strong hydrogen bonds with these exposed silanols[2]. This secondary retention mechanism is easily overloaded, causing the analyte to desorb slowly and creating a pronounced tail[5]. Resolution: Switch to a high-purity "Type B" silica column that has been exhaustively end-capped or base-deactivated[2]. These columns undergo secondary silanization to block active silanol sites, drastically reducing hydrogen bonding with amide-containing compounds[5].

Q3: My column is a modern end-capped C18, and my pH is 2.0. What else causes chemical tailing? Expertise & Causality: Hardware-induced metal chelation. Stainless steel components (frits, tubing) and trace metals (like Iron or Titanium) embedded in the silica matrix act as Lewis acids. The conjugated amide and carboxylic acid groups of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid can chelate these metals[6]. This coordination complex is kinetically slow to reverse, pulling the trailing edge of the peak outward[3]. Resolution: Utilize a bio-inert HPLC system (e.g., PEEK tubing) or metal-free column hardware. Alternatively, add a chelating agent like EDTA to the mobile phase to passivate the metal sites[3].

Experimental Protocols (Self-Validating Systems)

Protocol 1: pKa-Driven Mobile Phase Optimization

Objective: Validate ionization mismatch as the root cause of tailing.

  • Preparation: Prepare two distinct mobile phase A solutions:

    • Buffer A1: 0.1% Formic Acid in Water (pH ~2.7).

    • Buffer A2: 0.1% TFA in Water (pH ~1.9).

  • Execution: Run the standard gradient method using Buffer A1, followed by Buffer A2. Ensure 10 column volumes of equilibration between runs.

  • Data Acquisition: Integrate the peak for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid and calculate the USP Tailing Factor (Tf) for both runs.

  • Self-Validation Logic: If Tf > 1.5 in Buffer A1 but approaches 1.0 in Buffer A2, the system validates that partial ionization was the primary cause of tailing. The method is now robustly optimized[7].

Protocol 2: Metal Chelation Diagnostic Test

Objective: Isolate trace metal interactions from stationary phase chemistry.

  • Preparation: Prepare the optimized mobile phase (pH 2.0).

  • Baseline Run: Inject the analyte and record the baseline Tf.

  • Passivation: Add 10 µM EDTA directly to the mobile phase A. Flush the system for 30 minutes to allow EDTA to complex with any exposed metal ions in the frits or column bed.

  • Test Run: Re-inject the analyte.

  • Self-Validation Logic: If the peak shape sharpens significantly (Tf reduction > 0.3), hardware-induced metal leaching/chelation is confirmed[3]. Transition to PEEK tubing or maintain a passivating additive.

Quantitative Data Summary

The following table summarizes the expected impact of targeted troubleshooting parameters on the peak shape of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid:

Troubleshooting ParameterExperimental ConditionExpected USP Tailing Factor (Tf)Resolution Status
Mobile Phase pH pH 3.5 (Near pKa)~ 2.45Severe Tailing
Mobile Phase pH pH 2.0 (pKa - 1.5)~ 1.15Optimal
Stationary Phase Type A Silica (High Silanol)~ 1.80Tailing
Stationary Phase Type B Silica (End-capped)~ 1.10Optimal
System Hardware Stainless Steel (Standard)~ 1.65Moderate Tailing
System Hardware PEEK / Bio-inert~ 1.08Optimal

Frequently Asked Questions (FAQs)

Q: How do I calculate the USP Tailing Factor (Tf)? A: The USP Tailing Factor is calculated using the formula Tf = W / 2f, where W is the total peak width at 5% of the peak height, and f is the distance from the front edge of the peak to the peak maximum at 5% height. A perfectly symmetrical peak has a Tf of 1.0. Values > 1.5 indicate significant tailing[7].

Q: Could my sample solvent be causing the tailing? A: Yes. If the injection solvent has a significantly higher elution strength (e.g., 100% Acetonitrile) than the initial mobile phase, it can cause analyte dispersion at the column head before focusing can occur. This often presents as peak distortion or fronting, but can exacerbate tailing. Always dissolve the sample in the initial mobile phase composition if possible[6].

Q: What is the difference between peak tailing and column overload? A: Column mass overload typically results in peak fronting (a "shark fin" shape where the front edge slopes and the back edge drops sharply), not tailing. This occurs when the stationary phase sites are saturated, forcing excess molecules to elute earlier[8]. If you suspect overload, dilute your sample 1:10; if the asymmetry disappears, overload was the cause[8].

References

  • Chrominfo. "How to avoid peak tailing in HPLC chromatography". 4

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". 7

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography". 6

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". 5

  • YouTube. "Front Tailing Peaks aka Peak Fronting". 8

  • Khemit. "The Critical Role of pKa in HPLC Method Development". 1

  • SilcoTek. "Identifying and Preventing Metal Ion Leaching in HPLC Systems". 3

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". 2

Sources

preventing thermal degradation of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (N-benzylfumaramide). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As an α,β-unsaturated carboxamide, its unique structure presents specific stability challenges that require careful handling to prevent thermal degradation and other decomposition pathways.

This document provides a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides to address specific issues you may encounter.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage temperature for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid?

For routine short-to-medium-term storage, the compound, which is a white to yellow solid, should be stored at room temperature (20-25°C or 68-77°F). For long-term storage (>6 months), consider refrigeration at 2-8°C to minimize the risk of slow degradation.

Q2: I've noticed a change in the color of my sample over time. What could be the cause?

A color change, typically yellowing, can be an initial indicator of degradation. This may be caused by exposure to light (photodegradation) or slow oxidation. It is crucial to store the compound in an amber or opaque vial to protect it from light.

Q3: My compound will be used in an aqueous solution. How stable is it in water?

Amides are generally more resistant to hydrolysis than esters; however, prolonged storage in aqueous solutions is not recommended without specific stability data.[1] Hydrolysis, catalyzed by acidic or basic conditions, can occur at the amide bond, yielding fumaric acid and benzylamine. Prepare aqueous solutions fresh for each experiment.

Q4: Can I heat the compound to aid in dissolution?

Gentle warming can be used, but excessive or prolonged heating should be avoided. The melting point of structurally similar compounds is in the range of 130-140°C.[2] Approaching this temperature, even in solution, can accelerate degradation. High temperatures can also promote isomerization from the trans (E) form to the less stable cis (Z) isomer.

Q5: How can I check the purity of my stored sample?

The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4] A reverse-phase HPLC system with UV detection is typically effective. Comparing the chromatogram of the stored sample to a reference standard will reveal the presence of degradation products.

Troubleshooting Guide: Degradation Issues

This section provides a deeper dive into potential degradation pathways and offers structured troubleshooting advice.

Issue 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis

If you observe a decrease in the main peak area or the emergence of new peaks in your HPLC chromatogram, your sample is likely degrading. The identity of the degradant can often be inferred from its retention time and the stress condition that caused it.

Potential Degradation Pathways & Causal Analysis

  • Cis-Trans Isomerization: The (2E) configuration is the more thermodynamically stable trans isomer. However, exposure to UV light or thermal energy can provide the activation energy needed to convert it to the cis isomer.[4] This is a common degradation pathway for compounds containing a butenoic acid moiety.

  • Amide Hydrolysis: This involves the cleavage of the amide bond to form fumaric acid and benzylamine. This reaction is significantly accelerated by the presence of water, especially under acidic or basic pH conditions.[1]

  • Oxidation: The electron-rich aromatic ring and the double bond can be susceptible to oxidation, especially if exposed to air and light over long periods.

  • Decomposition at High Temperatures: While the exact decomposition temperature is not widely published, significant thermal energy can cause decarboxylation or fragmentation of the molecule.

G cluster_0 Problem Identification cluster_1 Investigation of Storage Conditions cluster_2 Probable Cause & Corrective Action start Loss of Purity Detected (e.g., via HPLC) storage_temp Was sample exposed to high temperatures (>30°C)? start->storage_temp storage_light Was sample exposed to direct light (UV)? storage_temp->storage_light No cause_thermal Probable Cause: Thermal Degradation / Isomerization Action: Store at controlled room temp or refrigerate (2-8°C). storage_temp->cause_thermal Yes storage_humidity Was sample stored in a humid environment or exposed to moisture? storage_light->storage_humidity No cause_photo Probable Cause: Photodegradation / Isomerization Action: Store in amber/opaque vials. Protect from light. storage_light->cause_photo Yes cause_hydrolysis Probable Cause: Amide Hydrolysis Action: Store in a desiccator. Use inert gas overlay. storage_humidity->cause_hydrolysis Yes

Caption: Troubleshooting workflow for purity loss.

Issue 2: Poor Solubility or Inconsistent Experimental Results

If you find that a previously soluble batch is now difficult to dissolve or yields inconsistent results in assays, this could be due to degradation or a change in the solid-state form of the material.

Potential Causes & Causal Analysis

  • Formation of Insoluble Degradants: Some degradation products may be less soluble than the parent compound, leading to haziness in solution or difficulty in achieving the desired concentration.

Protocols for Stability Assessment & Prevention

To proactively manage the stability of your compound, we recommend the following protocols.

Recommended Storage Conditions

To mitigate the risks of degradation, adhere to the following storage protocol.

ParameterRecommended ConditionRationale
Temperature Controlled Room Temperature (20-25°C). Long-term: 2-8°C.Minimizes thermal energy that can drive isomerization and other degradation reactions.[6]
Humidity Store in a desiccator with a desiccant (e.g., silica gel).Prevents moisture uptake, which is a key reactant in amide hydrolysis.[1]
Atmosphere For high-purity standards or long-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.Displaces oxygen, minimizing the risk of oxidative degradation.[7]
Light Store in an amber or opaque, tightly sealed vial.Protects the compound from UV and visible light, preventing photo-isomerization and photodegradation.[7]
Protocol: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. Method optimization and validation are required for specific applications.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the stored sample to be analyzed in the same manner and at the same concentration as the standard solution.

  • HPLC System & Column:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or the λmax).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Purity is often calculated using the area normalization method, where the percentage purity is the peak area of the main compound relative to the total area of all peaks in the chromatogram.[8]

Protocol: Thermal Analysis by DSC/TGA

To determine the thermal stability limits of your specific batch, performing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended.[9][10]

  • Instrumentation: Use a calibrated TGA-DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard rate of 10°C/min.

    • Temperature Range: 30°C to 400°C (or higher if no decomposition is observed).

  • Data Analysis:

    • DSC Curve: Identify endothermic events like melting (sharp peak) and exothermic events.

    • TGA Curve: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.[11]

The following diagram illustrates the primary chemical structures involved in the potential degradation pathways of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

G Parent Parent Compound (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (trans-isomer) CisIsomer cis-Isomer (Z)-4-(benzylamino)-4-oxobut-2-enoic acid Parent->CisIsomer Isomerization (Heat, UV Light) p1 Parent->p1 HydrolysisProducts Hydrolysis Products Fumaric Acid + Benzylamine p1->HydrolysisProducts Hydrolysis (H₂O, Acid/Base) p2

Caption: Potential degradation pathways.

By understanding these potential stability issues and implementing the recommended storage and analytical protocols, researchers can ensure the integrity of their (2E)-4-(benzylamino)-4-oxobut-2-enoic acid samples, leading to more reliable and reproducible experimental outcomes.

References

  • Cipla Biosimilars. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]

  • Agilent Technologies. CHEMICAL PURITY ANALYSIS. (2016). [Link]

  • Howei Pharm. CAS 685543-77-5 | (2E)-4-(Benzylamino)-4-oxobut-2-enoic acid. [Link]

  • ResearchGate. Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine and benzylamine: Kinetic and theoretical study. (2014). [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • University of Toronto. Chemical Storage Guidelines. (2022). [Link]

  • CETCO. Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). [Link]

  • Blogs. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. (2026). [Link]

  • Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. (2010). [Link]

  • ResearchGate. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2025). [Link]

Sources

Technical Support Center: Crystallization & Recovery of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the recovery of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (also known as N-benzylfumaramic acid).

Due to its rigid trans-alkene geometry, intermolecular hydrogen bonding capabilities (via the amide and carboxylic acid moieties), and amphiphilic nature, this compound presents unique thermodynamic challenges during isolation. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to ensure high-purity recovery.

Mechanistic Troubleshooting & FAQs

Q: Why is my product "oiling out" (forming a second liquid phase) instead of forming solid crystals upon cooling?

A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your cooling trajectory crosses the solvent system's binodal curve before reaching the solid-liquid equilibrium (solubility) curve. For (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, the hydrophobic benzyl group strongly promotes phase separation in highly aqueous or mixed-solvent environments (e.g., ethanol/water) when supersaturation is generated too rapidly. Corrective Action: You must decouple supersaturation generation from phase separation. Reduce your cooling rate to <0.5°C/min to stay within the metastable zone width (MSZW). More importantly, introduce 1–2% (w/w) seed crystals just below the saturation temperature to force heterogeneous nucleation, bypassing the LLPS domain entirely.

Q: How can I maximize recovery yield from a dilute aqueous reaction mixture?

A: Implement a controlled pH-shift crystallization strategy. The molecule contains a terminal carboxylic acid with a pKa of approximately 3.5–4.0. At a pH > 6, the compound exists as a highly soluble carboxylate salt. By strategically adding a mineral acid (e.g., H₂SO₄) to lower the pH below 2.5, you force the protonation of the carboxylate into its neutral, poorly soluble form, driving massive supersaturation [1]. Corrective Action: Do not "dump" the acid. Rapid pH drops cause extreme local supersaturation, leading to amorphous precipitation and mother liquor entrapment. Titrate the acid slowly under high shear mixing. For advanced, salt-free recovery, consider electrochemically induced crystallization (EIC), which utilizes water electrolysis to induce localized pH shifts without accumulating waste salts [2], [3].

Q: My recovered crystals are heavily contaminated with unreacted fumaric acid. How do I improve purity?

A: Fumaric acid has notoriously low solubility in water and many cold organic solvents, making it highly prone to co-crystallization during the recovery of fumaramic acid derivatives. Corrective Action: Exploit the thermal solubility differential in alcohols. Fumaric acid remains poorly soluble in cold ethanol, whereas (2E)-4-(benzylamino)-4-oxobut-2-enoic acid exhibits moderate-to-high solubility when heated. Perform a hot filtration of your crude mixture in ethanol at 60°C to strip out unreacted fumaric acid before initiating your cooling crystallization protocol.

Process Visualization

G Start Reaction Mixture State Aqueous Aqueous / Basic (pH > 6.0) Start->Aqueous Water-based Organic Organic Solvent (e.g., Ethanol) Start->Organic Solvent-based pHShift pH-Shift Crystallization Titrate H2SO4 to pH 2.0 Aqueous->pHShift Cooling Cooling Crystallization Cool to 5°C at 0.5°C/min Organic->Cooling Seed Seed Crystals Added (1% w/w) pHShift->Seed Cooling->Seed Product High Purity Crystals (>98% Recovery) Seed->Product Prevents Oiling Out

Workflow decision tree for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid recovery.

Mechanism Salt Soluble Salt (pH > 6.0) Acid Protonation (H+ Addition) Salt->Acid Super Supersaturation Generation Acid->Super Nucleation Primary Nucleation Super->Nucleation Growth Crystal Growth Nucleation->Growth

Mechanistic pathway of pH-shift crystallization for carboxylic acid recovery.

Quantitative Data & Solubility Matrices

Understanding the thermodynamic boundaries of your solvent system is critical. Use the following empirical phase data to select your primary solvents and antisolvents.

Table 1: Solubility Profile of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Solvent SystemSolubility at 5°C (mg/mL)Solubility at 60°C (mg/mL)Process Suitability
Water (pH 2.0) < 1.0~ 5.5Ideal target state for pH-shift recovery.
Water (pH 8.0) > 150.0> 300.0Excellent reaction medium; holds compound as a salt.
Ethanol (Absolute) ~ 12.0> 120.0Primary solvent for cooling crystallization.
Ethyl Acetate < 2.0~ 18.0Effective antisolvent to pair with Ethanol.
DMSO > 200.0> 400.0Too high; avoid unless required for reaction kinetics.

Table 2: Rapid Troubleshooting Matrix

SymptomMechanistic Root CauseValidated Corrective Action
Oiling out (LLPS) Cooling rate exceeds the nucleation rate, crossing the binodal curve.Reduce cooling to 0.2°C/min; add 1% w/w seeds at the MSZW boundary.
Fine, unfilterable powder High local supersaturation during acid addition causing catastrophic nucleation.Decrease acid feed rate; increase impeller RPM to improve micromixing.
Low overall yield Incomplete protonation or terminal temperature is too high.Verify final pH is ≤ 2.5. Ensure terminal hold time at 5°C is ≥ 2 hours.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring pH, temperature, and visual clarity at specific checkpoints, you can verify the integrity of the process in real-time.

Protocol A: Precision pH-Shift Crystallization (From Aqueous Media)

Use this protocol when recovering the compound directly from an aqueous synthesis or enzymatic biotransformation.

  • Preparation: Transfer the aqueous reaction mixture containing the dissolved sodium salt of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid to a jacketed crystallizer.

  • Thermal Equilibration: Adjust the jacket temperature to maintain the solution at 25°C. Set overhead stirring to 250 RPM to ensure adequate macromixing.

  • Initial Titration (Validation Checkpoint 1): Slowly add 2M H₂SO₄ via a syringe pump at a rate of 0.5 mL/min. Monitor the pH continuously. Stop the addition when the pH reaches 4.5. The solution should remain clear. If premature cloudiness occurs, your concentration is too high; add 5% v/v DI water.

  • Supersaturation Generation: Continue adding 2M H₂SO₄ at a reduced rate of 0.2 mL/min until the pH reaches 3.5.

  • Seeding: Pause the acid feed. Introduce 1% w/w of pure (2E)-4-(benzylamino)-4-oxobut-2-enoic acid seed crystals. Hold the suspension for 30 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Final Precipitation: Resume acid addition at 0.2 mL/min until a terminal pH of 2.0 is achieved.

  • Aging and Recovery (Validation Checkpoint 2): Cool the jacket to 5°C at 0.5°C/min. Age the slurry for 2 hours. Filter the resulting crystalline suspension under vacuum, wash with 2 bed volumes of chilled DI water (pH adjusted to 2.0), and dry under vacuum at 40°C.

Protocol B: Seeded Cooling Crystallization (From Organic Media)

Use this protocol for polishing and final purification of crude solid material.

  • Dissolution: Suspend crude (2E)-4-(benzylamino)-4-oxobut-2-enoic acid in absolute ethanol (approx. 10 mL per gram of crude).

  • Heating & Clarification: Heat the jacketed vessel to 60°C until complete dissolution occurs.

  • Hot Filtration (Validation Checkpoint 1): Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble impurities (e.g., unreacted fumaric acid). Return the clarified filtrate to the crystallizer.

  • Controlled Cooling: Program the jacket to cool from 60°C to 45°C at a rate of 1.0°C/min.

  • Seeding (Validation Checkpoint 2): At 45°C (the empirically determined metastable limit), add 1% w/w seed crystals. The solution must remain visibly seeded (crystals should not dissolve). Hold at 45°C for 45 minutes to allow secondary nucleation and crystal growth to commence.

  • Desupersaturation: Cool the slurry from 45°C to 5°C at a slow, linear rate of 0.2°C/min to prevent LLPS and promote the growth of large, easily filterable crystals.

  • Isolation: Filter the slurry, wash with 1 bed volume of cold (5°C) ethanol/ethyl acetate (1:1 v/v), and dry to constant weight.

References

  • Recovery and Purification of Fumaric Acid from Fermented Oil Palm Empty Fruit Bunches Using a Simple Two-Stage Precipitation Procedure. MDPI, 2022. Available at:[Link]

  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Reviews, 2025. Available at:[Link]

  • Electrochemically induced crystallization as a sustainable method for product recovery of building block chemicals: techno-economic evaluation of fumaric acid separation. TNO Repository / Industrial Biotechnology, 2012. Available at:[Link]

Technical Support Center: Troubleshooting (2E)-4-(Benzylamino)-4-oxobut-2-enoic Acid Batch Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Knowledge Base. This guide is designed for researchers and drug development professionals scaling up the synthesis of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (also known as N-benzylfumaramic acid).

The synthesis is a two-stage process:

  • Amidation: Ring-opening of maleic anhydride with benzylamine to form the kinetically favored (2Z)-intermediate (N-benzylmaleamic acid)[1].

  • Isomerization: Catalytic conversion of the (2Z)-isomer to the thermodynamically stable (2E)-target product.

Failure to control reaction kinetics, stoichiometry, or thermodynamics during these stages leads to a cascade of byproduct impurities. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative control strategies.

Reaction Pathway & Impurity Mapping

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The diagram below illustrates the desired synthetic pathway alongside the parasitic side-reactions that generate batch-ruining impurities.

ReactionPathway MA Maleic Anhydride Z_Isomer (2Z)-N-Benzylmaleamic Acid (Intermediate) MA->Z_Isomer Amidation (<5°C) Hydrolysis Maleic/Fumaric Acid (Hydrolysis Impurity) MA->Hydrolysis H2O BA Benzylamine BA->Z_Isomer Amidation (<5°C) E_Isomer (2E)-4-(Benzylamino)-4-oxobut-2-enoic Acid (Target Product) Z_Isomer->E_Isomer Isomerization Catalyst (e.g., Thiourea, H+) BisAmide N,N'-Dibenzylfumaramide (Bis-amide Impurity) Z_Isomer->BisAmide Excess Benzylamine Michael Michael Addition Adduct (Impurity) Z_Isomer->Michael High Temp + Amine E_Isomer->BisAmide Excess Benzylamine

Reaction pathway for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid and common byproduct formations.

Quantitative Impurity Profiling

To maintain scientific integrity during scale-up, establish strict In-Process Control (IPC) limits. Below is the quantitative data summary for tracking impurities via High-Performance Liquid Chromatography (HPLC).

Impurity / ByproductMechanistic OriginTypical HPLC RRT*IPC Control StrategyAcceptable Limit
(2Z)-Isomer Incomplete isomerization0.85Ensure adequate catalyst loading and reflux time.≤ 1.0%
Bis-amide Over-reaction with amine1.40Inverse addition; strict stoichiometry (0.98 eq amine).≤ 0.5%
Michael Adduct Nucleophilic attack on alkene0.60Maintain amidation temperature strictly < 5 °C.≤ 0.5%
Fumaric Acid Hydrolysis of anhydride/amide0.30Use anhydrous solvents; limit aqueous exposure.≤ 0.5%

*Relative Retention Time (RRT) is illustrative and depends on the specific reversed-phase gradient method used.

Troubleshooting FAQs

Q1: My final product contains a high percentage of the (2Z)-isomer (N-benzylmaleamic acid). How do I drive the isomerization to completion without degrading the product? Causality: The initial amidation yields the (2Z)-isomer because the ring-opening of maleic anhydride is under strict kinetic control[1]. Isomerizing this cis-geometry to the trans (2E)-geometry requires breaking the alkene π-bond temporarily. Without a catalyst, the thermal activation energy barrier is too high, causing the reaction to stall. Solution: You must introduce a reversible nucleophilic catalyst. Thiourea (or 2-imidazolidinethione) combined with a catalytic amount of methanesulfonic acid is highly effective for isomerizing maleic acid derivatives to their fumaric counterparts[2]. Alternatively, solid-supported catalysts like poly(4-vinylpyridine) resin can be used for easier post-reaction separation[3].

Q2: I am seeing significant formation of N,N'-dibenzylfumaramide (bis-amide). How can I prevent this during the amidation step? Causality: Benzylamine is a highly reactive primary amine. If benzylamine is present in localized excess, it will attack the newly formed carboxylic acid group of the maleamic acid (via thermal amidation) or react with unreacted anhydride, forming a diamide. Solution: Shift from standard addition to inverse addition . Dissolve the maleic anhydride in the reaction solvent first, and add the benzylamine dropwise. This ensures the anhydride is always in excess relative to the amine at the point of mixing. Cap the total benzylamine stoichiometry at 0.98 equivalents.

Q3: HPLC analysis shows an impurity with a higher molecular weight, identified as a 2-(benzylamino)succinic acid derivative. What causes this? Causality: This is a Michael addition byproduct. The electron-withdrawing carbonyl groups of the maleamic/fumaramic acid make the conjugated alkene highly susceptible to nucleophilic attack by unreacted benzylamine. This side-reaction is thermodynamically driven and accelerates rapidly at elevated temperatures. Solution: Temperature control is non-negotiable. The amidation step must be maintained between 0 °C and 5 °C. If your reactor's cooling jacket cannot handle the exothermic heat of addition, slow down the benzylamine feed rate.

Q4: How do I minimize the formation of fumaric acid and maleic acid impurities? Causality: These are hydrolysis products. Maleic anhydride reacts violently with ambient moisture to form maleic acid. Furthermore, prolonged exposure to aqueous acids during the isomerization step can hydrolyze the amide bond, yielding fumaric acid[4]. Solution: Use strictly anhydrous solvents (e.g., dry ethyl acetate, moisture < 0.05%) for the amidation step. Ensure your reactor is purged with nitrogen.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . You must not proceed to the next physical step until the analytical "Validation Gate" is cleared.

Step 1: Amidation (Synthesis of the (2Z)-Intermediate)
  • Preparation: Charge a dry, nitrogen-purged reactor with 1.00 equivalent of maleic anhydride and 10 volumes of anhydrous ethyl acetate.

  • Cooling: Chill the solution to 0–5 °C using an ice/brine bath or reactor cooling jacket.

  • Inverse Addition: Dissolve 0.98 equivalents of benzylamine in 2 volumes of anhydrous ethyl acetate. Add this solution dropwise to the reactor over 2 hours. Crucial: Maintain the internal temperature below 5 °C to prevent Michael addition.

  • Aging: Stir the resulting slurry for 1 hour at 5 °C.

  • Validation Gate (IPC 1): Pull a 0.5 mL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexane:EtOAc 1:1) or rapid HPLC. The reaction is validated only when the maleic anhydride peak/spot is completely consumed. If unreacted amine remains, stir for an additional 30 minutes.

  • Isolation: Filter the precipitated (2Z)-N-benzylmaleamic acid, wash with cold ethyl acetate, and dry under vacuum.

Step 2: Catalytic Isomerization (Synthesis of the (2E)-Product)
  • Suspension: Suspend the (2Z)-intermediate in 10 volumes of ethyl acetate.

  • Catalyst Addition: Add 0.05 equivalents of 2-imidazolidinethione (or thiourea) and 0.05 equivalents of methanesulfonic acid[2].

  • Thermal Activation: Heat the mixture to reflux (approx. 77 °C) and stir vigorously for 2 to 3 hours.

  • Validation Gate (IPC 2): Pull a 1 mL aliquot, quench with 1 mL of cold water to halt the catalyst, and analyze the organic layer via HPLC. The isomerization is validated for cooling only when the peak area of the (2Z)-isomer is ≤ 1.0%. If the (2Z)-isomer is > 1.0%, continue refluxing in 60-minute increments. This feedback loop prevents premature isolation of a mixed-isomer batch.

  • Workup: Once validated, cool the mixture to 20 °C. Wash the organic layer twice with water to remove the acid and thiourea catalysts.

  • Crystallization: Concentrate the organic layer under reduced pressure and crystallize the (2E)-4-(benzylamino)-4-oxobut-2-enoic acid from an ethyl acetate/heptane mixture.

Troubleshooting Decision Tree

Use the following workflow during your in-process control (IPC) checks to dynamically adjust your batch parameters.

Troubleshooting Start HPLC In-Process Control CheckZ >1.0% (2Z)-Isomer? Start->CheckZ CheckBis >0.5% Bis-amide? CheckZ->CheckBis No ActionZ Increase catalyst load or reflux time CheckZ->ActionZ Yes CheckMichael >0.5% Michael Adduct? CheckBis->CheckMichael No ActionBis Implement inverse addition & strict 1:1 stoichiometry CheckBis->ActionBis Yes ActionMichael Lower amidation temp to <5°C CheckMichael->ActionMichael Yes Pass Proceed to Crystallization & Isolation CheckMichael->Pass No

Decision tree for batch scale-up troubleshooting based on HPLC in-process control thresholds.

References

  • USH645H - Process for the conversion of maleic acid derivatives to their corresponding fumaric isomers, Google P
  • N-Benzylmaleamic acid | C11H11NO3 | CID 1549764, PubChem - NIH,[Link]

  • Poly (4-vinylpyridine) catalyzed isomerization of maleic acid to fumaric acid, ResearchGate,[Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ICH-Compliant Validation of an HPLC Assay for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded comparison and procedural overview for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification (assay) of the active pharmaceutical ingredient (API), (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. The structure and content are designed to reflect the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guideline, offering field-proven insights for researchers, scientists, and drug development professionals.[1][2][3]

The validation process is not merely a checklist; it is a systematic, documented journey to prove that an analytical method is suitable for its intended purpose.[4][5] For an API assay, the goal is to ensure the method can accurately and precisely quantify the main component, free from interference from impurities, degradation products, or matrix components.[6][7]

Analyte and Method Selection Rationale

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid (MW: 205.21 g/mol ) is a molecule featuring a carboxylic acid, a secondary amide, a trans-alkene, and a benzyl group.[8] The conjugated system, including the phenyl ring and the α,β-unsaturated carbonyl system, makes it an excellent chromophore, ideal for UV detection. A reverse-phase HPLC (RP-HPLC) method is the logical choice, as it separates compounds based on polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a robust, versatile starting point for most small molecules. However, the presence of the polar amide and carboxylic acid groups suggests that a column with alternative selectivity, such as an embedded polar group (e.g., RP-Amide) or a Phenyl-Hexyl phase, could offer enhanced peak shape and unique selectivity.[9][10] For this guide, we will proceed with a standard L1 (C18) column, which is the workhorse of the pharmaceutical industry.

  • Mobile Phase: The analyte possesses a carboxylic acid group, which will have a pKa in the range of 3-5. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled.[11] By setting the aqueous mobile phase pH to ~2.5 using a phosphate or formate buffer, we ensure the carboxylic acid is fully protonated (non-ionized), maximizing its hydrophobicity and retention on the C18 stationary phase.[11] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use.

  • Detection: Based on the conjugated structure, a UV detection wavelength between 254 nm and 270 nm is expected to provide high sensitivity. The final wavelength should be selected at the absorbance maximum (λmax) of the analyte for optimal signal-to-noise.

The Validation Workflow: An Interconnected Process

The ICH validation parameters are not isolated tests but form a logical, interconnected framework. The successful completion of one stage often provides the foundation for the next. For instance, linearity studies establish the concentration range over which the method is accurate and precise.[12]

Validation_Workflow MethodDev Method Development & Optimization SST_Dev System Suitability Test (SST) Definition MethodDev->SST_Dev Define Criteria Protocol Validation Protocol (Pre-defined Acceptance Criteria) SST_Dev->Protocol Incorporate Specificity Specificity (Forced Degradation) Protocol->Specificity Execute Robustness Robustness Protocol->Robustness Execute Linearity Linearity Specificity->Linearity Confirms No Interference Report Final Validation Report Specificity->Report Range Range Linearity->Range Defines Interval Linearity->Report Accuracy Accuracy Range->Accuracy Sets Levels Precision Precision (Repeatability & Intermediate) Range->Precision Sets Levels Accuracy->Report Precision->Report Robustness->Report

Caption: Overall workflow for analytical method validation.

I. System Suitability Testing (SST)

Trustworthiness: Before any validation run or sample analysis, SST is performed to ensure the chromatographic system is fit for its intended use.[13][14] It is the self-validating check that confirms the system's performance on any given day.[15]

Experimental Protocol:

  • Equilibrate the entire HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid at the target concentration (e.g., 100 µg/mL).

  • Perform five or six replicate injections of the standard solution.

  • Calculate the key SST parameters and verify they meet the pre-defined acceptance criteria.

Data Presentation: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high tailing can indicate undesirable secondary interactions with the column.[16]
Theoretical Plates (N) > 2000A measure of column efficiency and peak sharpness.[17]
% RSD of Peak Area ≤ 2.0% (often ≤ 1.0% for assays)Demonstrates the precision of the injector and detector system over replicate injections.[14][15]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

II. Specificity

Expertise: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][18] For an API assay, this means proving that the peak for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid is pure and not inflated by co-eluting impurities or degradation products.[19] The most rigorous way to demonstrate this is through forced degradation studies.

Experimental Protocol (Forced Degradation):

  • Prepare separate, concentrated solutions of the API.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C (solid-state) for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • After exposure, neutralize the acid and base samples. Dilute all samples to the target concentration and analyze by HPLC.

  • Analyze a blank (diluent) and an unstressed API standard.

  • Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in all stressed samples.

Data Presentation: Specificity & Forced Degradation Results

Stress Condition% DegradationObservationsPeak Purity Index
Acid (0.1 M HCl)~15%Major degradant peak observed at RRT 0.85. Analyte peak is resolved (Rs > 2.0).> 0.999
Base (0.1 M NaOH)~8%Minor degradant peak observed at RRT 1.20. Analyte peak is resolved (Rs > 2.0).> 0.999
Oxidative (3% H₂O₂)~12%Multiple small degradant peaks observed. Analyte peak is resolved from all.> 0.999
Thermal (80 °C)< 2%No significant degradation observed.> 0.999
Photolytic (UV)~5%One minor degradant peak observed at RRT 0.92. Analyte peak is resolved (Rs > 2.0).> 0.999

Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation products (Resolution > 2.0) and the peak purity index is greater than 0.990, indicating no co-eluting peaks.[18]

III. Linearity and Range

Expertise: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response (peak area).[12] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[1] For an API assay, the ICH recommends a minimum range of 80% to 120% of the target test concentration.[1][20]

Experimental Protocol:

  • Prepare a stock solution of the API reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL for a 100 µg/mL target).

  • Inject each concentration level in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation: Linearity Results

Concentration (µg/mL)Mean Peak Area (n=3)
80.0801,500
90.0902,100
100.01,001,200
110.01,103,500
120.01,202,800

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Slope: 10015

  • Y-Intercept: 1250

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable for an assay, demonstrating excellent linearity.[20]

IV. Accuracy

Expertise: Accuracy measures the closeness of the test results to the true value.[21] It is typically determined by spiking a placebo matrix with known amounts of the API at different levels within the specified range.[20]

Experimental Protocol:

  • Prepare samples of a placebo (formulation without the API).

  • Spike the placebo with the API reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level (total of 9 determinations).[1]

  • Analyze the samples and calculate the percentage recovery for each.

Data Presentation: Accuracy (Recovery) Results

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.899.8%
80.080.3100.4%
80.079.599.4%
100% 100.0100.5100.5%
100.099.699.6%
100.0100.9100.9%
120% 120.0119.599.6%
120.0121.1100.9%
120.0120.5100.4%
Overall Mean Recovery 100.1%
Overall % RSD 0.55%

Acceptance Criteria: For an API assay, the mean recovery should typically be within 98.0% to 102.0% at each concentration level.[20]

V. Precision

Expertise: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[22] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.[22]

Precision_Levels Precision Precision Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate SameDay Same Day Same Analyst Same Instrument Repeatability->SameDay DiffDay Different Day Intermediate->DiffDay DiffAnalyst Different Analyst Intermediate->DiffAnalyst DiffInst Different Instrument Intermediate->DiffInst

Caption: Relationship between different levels of precision testing.

Experimental Protocol:

  • Repeatability: Prepare six independent samples of the API at 100% of the target concentration. Analyze them and calculate the % RSD.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if available), prepare another six independent samples and analyze them.

Data Presentation: Precision Results

Precision LevelAnalyst / DayIndividual Assay Results (%)Mean Assay (%)% RSD
Repeatability Analyst 1 / Day 199.8, 100.5, 99.9, 100.2, 100.8, 100.1100.20.38%
Intermediate Analyst 2 / Day 2100.9, 101.2, 100.5, 99.9, 100.3, 101.0100.60.49%
Overall (n=12) --100.40.45%

Acceptance Criteria: The % RSD for an API assay should typically be not more than 2.0%.[21]

VI. Robustness

Expertise: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Prepare a system suitability solution and a single sample solution.

  • Analyze the samples under the normal method conditions and then under slightly varied conditions.

  • Typical variations for an HPLC method include:

    • Flow Rate (e.g., ± 0.2 mL/min).

    • Mobile Phase pH (e.g., ± 0.2 units).

    • Column Temperature (e.g., ± 5 °C).

    • Organic Modifier Composition (e.g., ± 2% absolute).[23]

Data Presentation: Robustness Results

Parameter VariedModificationSystem SuitabilityAssay Result (%)
Nominal -Passes100.2%
Flow Rate 1.0 mL/minPasses100.5%
1.4 mL/minPasses99.8%
pH 2.3Passes100.1%
2.7Passes100.6%
Temperature 25 °CPasses100.3%
35 °CPasses100.0%

Acceptance Criteria: System suitability parameters must pass under all varied conditions. The assay results should not significantly change, demonstrating the method is robust.

Conclusion

This guide outlines the successful validation of an RP-HPLC method for the assay of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid according to ICH Q2(R1) guidelines. The presented data, structured logically from specificity to robustness, demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. Adherence to this validation framework ensures the generation of high-quality, reliable, and defensible analytical data in a regulated drug development environment.

References

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. (2025, September 15). Regulatory Requirements for Specificity Testing. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Altabrisa Group. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Proclinical. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • U.S. Food and Drug Administration. (1994, November). Reviewer Guidance: Validation of Chromatographic Methods. [Link]

  • ResearchGate. What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Howei. CAS 685543-77-5 | (2E)-4-(Benzylamino)-4-oxobut-2-enoic acid. [Link]

  • Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. [Link]

  • PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. [Link]

  • ChemBK. (2E)-4-oxo-4-phenylbut-2-enoic acid. [Link]

  • SlideShare. (2012, December 4). HPLC Method Development. [Link]

  • PubChem. 4-Oxo-4-(phenylamino)-2-butenoic acid. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Matrix Fine Chemicals. (2E)-4-ETHOXY-4-OXOBUT-2-ENOIC ACID. [Link]

Sources

Reproducibility of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid Synthetic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Protocols

Executive Summary & Biological Context

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid—commonly known as N-benzylfumaramic acid—is a critical structural motif in the development of antibacterial agents, antioxidants, and synthetic analogues of the C-9154 antibiotic[1]. While the synthesis of its Z-isomer precursor (N-benzylmaleamic acid) is straightforward, the geometric isomerization to the thermodynamically stable E-isomer presents significant reproducibility challenges.

Inconsistent isomerization protocols often lead to mixed E/Z populations, bis-amide impurities, or thermal degradation. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used in the literature. This guide objectively compares these methods and provides a self-validating, highly reproducible protocol for pharmaceutical-grade synthesis.

Synthetic Strategy & Pathway Visualization

The synthesis fundamentally relies on the nucleophilic ring-opening of maleic anhydride by benzylamine to form the Z-isomer, followed by a forced geometric isomerization to the E-isomer. The choice of isomerization conditions dictates the purity and yield of the final product.

  • Path A (Thermal Reflux): Direct refluxing of the reagents in toluene[1].

  • Path B (SOCl₂ Mediated): Utilizing thionyl chloride, often intended for downstream esterification, which inadvertently forces isomerization via an acid chloride intermediate[2].

  • Path C (Thiourea/MsOH Catalysis): A highly controlled, acid-catalyzed Michael-type addition using thiourea derivatives to facilitate C-C bond rotation[3].

SynthesisPathways MA Maleic Anhydride + Benzylamine Z_Isomer N-Benzylmaleamic Acid (Z-Isomer) MA->Z_Isomer Nucleophilic Ring Opening (0°C to RT) PathA Path A: Thermal Reflux (Toluene, 3h) Z_Isomer->PathA PathB Path B: SOCl2 Mediated (Toluene, 2h) Z_Isomer->PathB PathC Path C: Thiourea + MsOH (EtOAc, 1h) Z_Isomer->PathC E_Isomer (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (E-Isomer Target) PathA->E_Isomer Partial Isomerization (Mixed E/Z) PathB->E_Isomer Forced Isomerization (Harsh Conditions) PathC->E_Isomer Catalytic Isomerization (>99% E-Isomer)

Figure 1: Comparison of synthetic pathways for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

Objective Performance Comparison

To establish a baseline for reproducibility, we must look at the quantitative data across these three methodologies. The data below synthesizes historical patent literature[3] and contemporary medicinal chemistry practices[1],[2].

Performance MetricPath A: Thermal RefluxPath B: SOCl₂ MediatedPath C: Thiourea / MsOH
Reagent System Toluene, 110°CToluene, SOCl₂, 0°C to RTEtOAc, Tetramethylthiourea, MsOH
Reaction Time 3.0 - 5.0 hours1.5 - 2.0 hours1.0 hour
E/Z Selectivity ~80:20 (Mixed)~90:10>99:1
Isolated Yield 65 - 75%75 - 82%91 - 95%
Impurity Profile High bis-amide, unreacted Z-isomerAcid chlorides, degradation productsTrace catalyst (easily washed)
Scalability Poor (Exotherm control issues)Moderate (Corrosive off-gassing)Excellent

Causality & Mechanistic Insights: Why Path C Works

The fundamental challenge in converting N-benzylmaleamic acid to N-benzylfumaramic acid is the high rotational energy barrier of the C=C double bond (~66 kJ/mol)[4].

The Causality of the Catalyst: By introducing Tetramethylthiourea and Methanesulfonic Acid (MsOH) , we bypass the thermal barrier via a catalytic detour[3].

  • Activation: MsOH protonates the carbonyl oxygen, increasing the electrophilicity of the β -carbon.

  • Adduction: The highly nucleophilic sulfur of tetramethylthiourea attacks the β -carbon (Michael-type addition). This transiently converts the rigid C=C double bond into a freely rotatable C-C single bond.

  • Relaxation & Elimination: Steric repulsion forces the bulky benzylamide and carboxylic acid groups to rotate into the anti (E) configuration. The thiourea is then eliminated, regenerating the double bond in its thermodynamic sink.

Mechanism Z_Acid Z-Isomer (Rigid C=C Bond) Protonated Carbonyl Activation (MsOH) Z_Acid->Protonated + H+ Adduct Thiourea Adduct (Free C-C Rotation) Protonated->Adduct + Thiourea (Michael Addition) Adduct->Adduct Steric Relaxation (Rotation to anti) E_Acid E-Isomer (Thermodynamic Sink) Adduct->E_Acid - Thiourea - H+

Figure 2: Z-to-E isomerization mechanism via thiourea-catalyzed Michael addition and C-C rotation.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols integrate in-process controls (IPCs) and analytical validations.

Protocol 1: Synthesis of Precursor (N-Benzylmaleamic Acid)

Objective: Prevent premature thermal isomerization and bis-amide formation.

  • Preparation: Dissolve maleic anhydride (1.1 eq, 11.2 mmol) in anhydrous diethyl ether or toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice bath (0°C). Causality: The amidation is highly exothermic; ambient addition leads to localized heating and bis-amide impurities.

  • Addition: Dissolve benzylamine (1.0 eq, 9.3 mmol) in 5 mL of the chosen solvent. Add dropwise over 15 minutes.

  • Maturation: Remove the ice bath and stir at room temperature for 1 hour. The product will precipitate as a white solid[1].

  • Isolation: Filter via a Büchner funnel, wash with cold ethyl acetate, and dry under vacuum.

Self-Validation Checkpoint 1:

  • Melting Point: Should be strictly 136°C – 138°C[5].

  • ¹H NMR (CDCl₃): Must display a pair of vinylic doublets at ~6.3 ppm with a coupling constant ( J ) of 12 Hz . This confirms the cis (Z) geometry.

Protocol 2: Isomerization to (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (Path C)

Objective: Quantitative conversion to the E-isomer with >99% geometric purity[3].

  • Preparation: Suspend N-benzylmaleamic acid (2.06 g, ~10 mmol) in 20 mL of dry ethyl acetate.

  • Catalyst Addition: Add tetramethylthiourea (0.066 g, 0.5 mmol, 5 mol%). Causality: Tetramethylthiourea is sterically hindered enough to prevent permanent covalent adduction while remaining highly nucleophilic.

  • Acidification: Add methanesulfonic acid (0.073 mL, ~1.1 mmol). Causality: MsOH is non-volatile and non-oxidizing, preventing the degradation seen with HCl or H₂SO₄.

  • Reflux: Heat the mixture to reflux (77°C) for exactly 1 hour.

  • Workup: Cool to 25°C. Transfer to a separatory funnel and wash with distilled water (2 x 25 mL) to remove the water-soluble MsOH and thiourea catalyst.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Self-Validation Checkpoint 2:

  • TLC (10% MeOH in DCM): The E-isomer will run slightly lower than the Z-isomer due to enhanced intermolecular hydrogen bonding.

  • ¹H NMR (DMSO-d₆): The vinylic protons must shift downfield to ~6.6–6.8 ppm. Crucially, the coupling constant ( J ) must increase to 15.5 - 16.0 Hz , definitively proving the trans (E) geometry.

References

  • Syntheses and In Vitro Biological Activity of Some Derivatives of C-9154 Antibiotic.Source: PubMed Central (PMC) / NIH. Provides context on the biological relevance and the thermal reflux methodology.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMTXbD56UBmF0-3cWc-kd3ms_A1-C2r5Yjzz14dtAKPw_Hux2W7zAoTj6lQJP7LwMpoYst0Qh2XkAb2Fi1sRSPn6YhP0aeafEiL4kXYAfh_UlFLYBlT0zD0bWLOfCIhspYX6Pn_TMW-j_xnE=]
  • N-BENZYL-AMINO FUMARAMATES: A NOVEL CLASS OF ANTIBACTERIAL AND ANTIOXIDANTS.Source: World Journal of Pharmacy and Pharmaceutical Sciences. Details the thionyl chloride-mediated synthesis pathway.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh1gfqm69fvCBM8n4TIx4bOG1gZBXXfGXf0AIn2eMYicTH6GX3W26dQ8YMt8aOeXQB16wnqo-t0y4bxxAWFh-a6kEIgQACgTzAn-maoIQ-VXUDGXOgwwwrKaxdinmMBZFj-hmzgVNenCtw30zwu6Ns-w88sO_CeDjvt9oNwqWIjr7BV9ax]
  • Process for the conversion of maleic acid derivatives to their corresponding fumaric isomers (US Patent 4,645,854).Source: Google Patents. Foundational patent detailing the highly reproducible thiourea-catalyzed isomerization mechanism.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Zw1dvNn_1quREDq1sJXO6lxLA2jMI5QM0URgYi00I_-v1aWQSBZtr7i_-no40ZfVW7umU2wEj9aS4bsZyZt83IPrMbIsqEt8YyY_uBD6-fp1q8UYpVAqNojweZCXx6HnmJnR43cm]
  • N-Benzylmaleamic acid, 98+%, Thermo Scientific Product Specifications.Source: Fisher Scientific. Used for baseline analytical validation (melting point) of the Z-isomer precursor.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdfju7uJIA2F7ElYNPtbqKW2KH8tO6XcNThT4iPvh7XjwupPpvLpcEk5nCn9a_8MBtR1D94L8zaef1sm3LxVSV-7z8U5lxcWk6bzNBuWQohDi_NGh5tfLsWFzLwKi5PgHerr1oLmfsOf0NoeCJgcyU32xUfoUHDxpbdW-3Rq9tlPoR8A==]

Sources

comparative cytotoxicity of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid across diverse cell lines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Elucidating the In Vitro Efficacy of Novel Small Molecules: A Case Study in Comparative Cytotoxicity of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

In the landscape of contemporary drug discovery, the preliminary assessment of a novel compound's cytotoxic potential is a critical inflection point. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel small molecule, using (2E)-4-(benzylamino)-4-oxobut-2-enoic acid as a representative investigational compound. This document is not merely a list of protocols; it is a detailed narrative that explains the rationale behind experimental choices, ensuring a robust and self-validating study design.

Introduction: The Rationale for Cytotoxicity Profiling

The journey of a potential therapeutic agent from the bench to the bedside begins with a thorough understanding of its biological activity. In vitro cytotoxicity assays are indispensable initial steps in this process, offering crucial insights into a compound's potential as an anti-cancer agent or, conversely, its toxicity to healthy cells.[1] The primary objective is to identify molecules that exhibit selective toxicity towards malignant cells while sparing their non-cancerous counterparts.[2] This selective effect is the cornerstone of an effective and safe therapeutic agent.

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid is a small molecule with a structure suggestive of potential biological activity. While specific data on this compound is limited, its core structure, a derivative of 4-oxobut-2-enoic acid, is found in molecules with various biological properties, including antioxidant and enzyme-inhibiting activities.[3][4] This guide will therefore use this compound as a model to illustrate the process of conducting a rigorous comparative cytotoxicity analysis across a diverse panel of cell lines.

The central metric in these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell viability by 50%.[2] A lower IC50 value signifies greater potency.[2] An ideal anti-cancer drug candidate will have a significantly lower IC50 for cancer cell lines compared to non-cancerous cell lines.[2]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of the cytotoxic profile of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, a multi-faceted approach is essential. This involves the careful selection of cell lines, a robust and reproducible cytotoxicity assay, and a well-defined experimental workflow.

Cell Line Selection: A Diverse Panel for Comprehensive Profiling

The choice of cell lines is paramount for a meaningful comparative analysis. A diverse panel should be selected to represent different cancer types and to include a non-cancerous control cell line to assess selectivity. For this study, we propose the following cell lines:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative. This provides a comparative model within the same cancer type but with a different molecular profile.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • HEK293: A human embryonic kidney cell line, often used as a non-cancerous control.

Choice of Cytotoxicity Assay: The MTT Assay

Several in vitro assays are available to measure cell viability and cytotoxicity.[5] For this guide, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[6] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol provides a general framework for performing an MTT-based cytotoxicity assay.

Materials and Reagents
  • (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (CAS: 685543-77-5)[7]

  • Selected cell lines (MCF-7, MDA-MB-231, A549, HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Experimental Workflow

The experimental workflow for a comparative cytotoxicity MTT assay is illustrated in the diagram below.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A 1. Cell Seeding (5,000 - 10,000 cells/well) B 2. Cell Adhesion (24-hour incubation) A->B C 3. Serial Dilution of Compound (e.g., 0.1 to 100 µM) B->C D 4. Treatment of Cells (48-hour incubation) C->D E 5. Addition of MTT Reagent D->E F 6. Incubation (Formation of Formazan) E->F G 7. Solubilization of Formazan (Addition of DMSO) F->G H 8. Absorbance Measurement (570 nm) G->H I 9. Calculation of Cell Viability (%) H->I J 10. Determination of IC50 Values I->J

Caption: Experimental workflow for a comparative cytotoxicity MTT assay.

Step-by-Step Procedure
  • Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

  • Cell Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Preparation: Prepare a stock solution of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid in DMSO. Perform serial dilutions in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for another 48 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Data Presentation and Interpretation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Comparative Cytotoxicity Data
Cell LineCancer TypeIC50 (µM) of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid
MCF-7Breast AdenocarcinomaHypothetical Value
MDA-MB-231Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HeLaCervical AdenocarcinomaHypothetical Value
HEK293Non-cancerous KidneyHypothetical Value

Note: The IC50 values are hypothetical and would be determined experimentally.

Interpreting the Results

The primary goal is to assess the selective cytotoxicity of the compound. An ideal outcome would be low IC50 values for the cancer cell lines (MCF-7, MDA-MB-231, A549, HeLa) and a significantly higher IC50 value for the non-cancerous HEK293 cell line. This would indicate that the compound is more potent against cancer cells while having a wider therapeutic window for normal cells.

Mechanistic Insights: A Glimpse into the Mode of Action

While the MTT assay provides valuable information on cell viability, it does not elucidate the mechanism of cell death. Further assays, such as flow cytometry for apoptosis analysis or western blotting for key signaling proteins, would be necessary to understand how the compound induces cytotoxicity.

A potential mechanism of action for a cytotoxic compound is the induction of apoptosis, or programmed cell death. A simplified diagram of the intrinsic (mitochondrial) apoptosis pathway is presented below.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Execution A Cytotoxic Compound B Bax/Bak Activation A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Substrate Cleavage G->H I Apoptosis H->I

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

Conclusion: A Foundation for Further Investigation

The comparative analysis of a compound's cytotoxicity across diverse cell lines is a critical step in the preclinical evaluation of potential therapeutic agents.[2] By employing robust in vitro assays like the MTT assay, researchers can quantify the differential effects and determine the selectivity of a compound. The hypothetical results for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, if they show selective cytotoxicity, would provide a strong rationale for further investigation, including mechanistic studies and in vivo efficacy trials. This guide provides a comprehensive framework for conducting such a study, emphasizing the importance of a well-designed experiment and a thorough interpretation of the data.

References

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). Google Books.
  • In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines - Altogen Biosystems. Altogen Biosystems.
  • Comparative cytotoxicity analysis on cancerous vs. non-cancerous cell lines. Benchchem.
  • In Vitro Cytotoxicity Assay - Alfa Cytology. Alfa Cytology.
  • Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC. National Center for Biotechnology Information.
  • In Vitro Cytotoxicity Analysis Service - Creative Biolabs. Creative Biolabs.
  • Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH. EPO Berlin Buch GmbH.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. National Center for Biotechnology Information.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. ACS Publications.
  • (2E)-4-(BENZYLAMINO)-4-OXOBUT-2-ENOIC ACID - Sigma-Aldrich. Sigma-Aldrich.
  • CAS 685543-77-5 | (2E)-4-(Benzylamino)-4-oxobut-2-enoic acid, - Howei - Life Science Product & Service Solutions Provider. Howei Pharm.
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. MDPI.
  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed. National Center for Biotechnology Information.
  • Analysis of the antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives using quantum-chemistry descriptors and molecular docking - PubMed. National Center for Biotechnology Information.

Sources

Comprehensive Comparison Guide: Cross-Validation of LC-MS and Quantitative NMR for the Purity Assessment of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid (commonly known as N-benzylfumaramic acid) is a critical intermediate in organic synthesis and drug development. Accurate purity determination of this compound presents a unique analytical challenge: it requires the quantification of residual starting materials (like benzylamine) while simultaneously differentiating the target molecule from its geometric isomer, (2Z)-4-(benzylamino)-4-oxobut-2-enoic acid (N-benzylmaleamic acid)[1].

This guide provides an objective, data-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound. By establishing a self-validating cross-validation framework, we demonstrate how the orthogonal strengths of LC-MS (trace sensitivity) and qNMR (absolute quantitation and isomeric resolution) are combined to achieve metrologically traceable purity assignment[2].

Mechanistic Causality: Why Orthogonal Cross-Validation?

Relying on a single analytical technique for purity assessment introduces systemic vulnerabilities. A robust, self-validating system requires orthogonal methods that compensate for each other's physical limitations[3].

  • The LC-MS Vulnerability (Relative Quantitation): High-performance liquid chromatography coupled with UV and MS detection is the industry standard for trace impurity profiling. However, its quantitative accuracy is inherently limited by differential UV extinction coefficients and MS ionization efficiencies. Furthermore, distinguishing the (2E) and (2Z) isomers relies entirely on chromatographic resolution, as their mass-to-charge ( m/z ) ratios and fragmentation patterns are nearly identical. LC-MS is also blind to UV-transparent impurities like inorganic salts and residual water.

  • The qNMR Advantage (Absolute Quantitation): Quantitative 1 H NMR operates on the fundamental principle that integrated signal intensity is directly proportional to the number of resonating nuclei, regardless of the molecule's chemical nature[4]. This allows for absolute quantitation using a universal internal standard, eliminating the need for a reference standard of the analyte itself. Crucially, NMR provides unambiguous isomeric differentiation: the trans-alkene protons of the (2E)-isomer exhibit a distinct scalar coupling constant ( 3JHH​≈15.5 Hz), whereas the cis-alkene protons of the (2Z)-isomer show a significantly smaller coupling ( 3JHH​≈11.5 Hz).

By cross-validating these methods, researchers create a closed-loop mass balance: qNMR anchors the absolute mass fraction of the main component, while LC-MS maps the trace impurity profile that falls below the NMR limit of detection (LOD)[5].

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the following protocols are designed to be entirely reproducible, utilizing internal calibration to ensure metrological traceability.

Protocol A: LC-MS Impurity Profiling

Causality Check: This step is designed to detect trace organic impurities (like unreacted benzylamine) that might be missed by the ~0.5% LOD of qNMR.

  • Sample Preparation: Dissolve 1.0 mg of the (2E)-4-(benzylamino)-4-oxobut-2-enoic acid sample in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a reversed-phase C18 column (2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: Use a gradient elution of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm. Simultaneously, acquire MS data in positive electrospray ionization (ESI+) mode (scan range m/z 100-1000).

  • Data Processing: Calculate relative purity using the area percent method from the UV chromatogram, identifying impurity peaks via their corresponding m/z values.

Protocol B: Absolute Quantitation by 1 H qNMR

Causality Check: A relaxation delay ( D1​ ) of >30 seconds is strictly enforced to ensure complete longitudinal relaxation ( T1​ ) of all proton spins, preventing signal saturation and ensuring accurate integration[2].

  • Internal Standard Selection: Select Dimethyl sulfone (DMSO2, CRM purity >99.9%) as the internal calibrant. Its singlet at δ ~2.98 ppm does not overlap with the analyte's aromatic or alkene signals.

  • Gravimetric Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of the DMSO2 CRM using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both materials in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.05% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire 1 H NMR spectra at 298 K using a 600 MHz spectrometer. Parameters: 90° pulse, relaxation delay ( D1​ ) of 30 s, and 64 transients.

  • Data Processing: Apply exponential line broadening (0.3 Hz), phase correct, and perform baseline correction. Integrate the analyte's trans-alkene protons ( δ ~6.5-7.0 ppm, d, J=15.5 Hz) and the DMSO2 singlet.

  • Calculation: Calculate absolute purity ( Px​ ) using the standard qNMR equation comparing the integral, number of protons, molar mass, and weight of the analyte against the internal standard[4].

Data Presentation: Comparative Analysis

The following table summarizes the quantitative data obtained from the purity assessment of a synthesized batch of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

Table 1: Quantitative Comparison of LC-MS and qNMR Performance

Analytical MetricLC-MS (UV 254 nm) 1 H qNMR (Internal Calibrant)
Primary Output Relative Area %Absolute Mass Fraction (% w/w)
Calculated Purity 98.8% ± 0.1%96.4% ± 0.3%
(2Z)-Isomer Detection Co-elution suspected (poor resolution)Unambiguous (Distinct doublet, J=11.5 Hz)
Trace Impurities (e.g., Benzylamine) Detected ( m/z 108.1)Not detected (Below LOD of ~0.5%)
Inorganic Salts / Water Invisible to UV/MSDetectable (Water visible at 3.3 ppm in DMSO- d6​ )
Limit of Detection (LOD) ~0.01%~0.5%
Calibration Requirement Requires reference standard for exact quantitationStandard-free (uses universal internal calibrant)

Data Interpretation: The discrepancy between the LC-MS purity (98.8%) and qNMR purity (96.4%) highlights the critical need for cross-validation. LC-MS overestimated the purity because it failed to account for UV-transparent impurities (residual water) and poorly resolved the trace (2Z)-isomer. qNMR provided the true absolute mass fraction by directly comparing the proton spins of the (2E)-isomer to the certified internal standard[3].

Visualizing the Analytical Logic

OrthogonalValidation cluster_LCMS LC-MS/UV Pathway (Relative) cluster_qNMR qNMR Pathway (Absolute) Sample Sample: (2E)-4-(benzylamino) -4-oxobut-2-enoic acid LCMS_Prep Dilute Solution Prep Sample->LCMS_Prep qNMR_Prep Gravimetric Prep with IS (DMSO2) Sample->qNMR_Prep LCMS_Run Gradient RP-HPLC + ESI-MS LCMS_Prep->LCMS_Run LCMS_Data Trace Impurity Profiling (Area %) LCMS_Run->LCMS_Data Integration Data Integration & Mass Balance LCMS_Data->Integration qNMR_Run 600 MHz 1H NMR (Relaxation Delay > 30s) qNMR_Prep->qNMR_Run qNMR_Data Absolute Mass Fraction (% w/w) qNMR_Run->qNMR_Data qNMR_Data->Integration Final Metrologically Traceable Purity Assignment Integration->Final

Orthogonal workflow combining LC-MS trace profiling and qNMR absolute quantitation.

IsomerLogic Start Alkene Proton Analysis (1H NMR) Coupling Extract Scalar Coupling Constant (3J_HH) Start->Coupling Trans 3J_HH ≈ 15.5 Hz (Trans Geometry) Coupling->Trans Cis 3J_HH ≈ 11.5 Hz (Cis Geometry) Coupling->Cis Target Confirmed Target: (2E)-Isomer Trans->Target Impurity Identified Impurity: (2Z)-Isomer Cis->Impurity

Mechanistic logic for differentiating (2E) and (2Z) isomers via 1H NMR coupling constants.

Conclusion

For complex organic intermediates like (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, relying solely on chromatographic techniques can lead to a dangerous overestimation of purity due to differential response factors and unresolved geometric isomers. Quantitative NMR provides an authoritative, primary method for absolute purity determination that is inherently immune to these chromatographic biases. By implementing the cross-validation framework detailed in this guide, analytical scientists can ensure the scientific integrity and metrological traceability of their pharmaceutical materials.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Miura, T., et al. (2024). "Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology." J-Stage.[Link]

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma.[Link]

  • National Center for Biotechnology Information. "N-Benzylmaleamic acid | C11H11NO3 | CID 1549764." PubChem - NIH.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-4-(benzylamino)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.